molecular formula C27H36O6 B15562857 Ganolactone

Ganolactone

Numéro de catalogue: B15562857
Poids moléculaire: 456.6 g/mol
Clé InChI: NEYFZTSOEPMHGQ-YSROOBRHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione has been reported in Ganoderma lucidum with data available.

Propriétés

Formule moléculaire

C27H36O6

Poids moléculaire

456.6 g/mol

Nom IUPAC

(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

InChI

InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3/t14-,16-,17-,24-,25+,26-,27-/m0/s1

Clé InChI

NEYFZTSOEPMHGQ-YSROOBRHSA-N

Origine du produit

United States

Foundational & Exploratory

Ganolactone B: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B is a lanostane-type triterpenoid (B12794562) first isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Its intricate chemical structure, characterized by a tetracyclic core and a lactone side chain, has garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure of this compound B, its physicochemical properties, and a summary of its known biological activities. Detailed experimental protocols for its isolation and characterization, as derived from seminal literature, are also presented. Furthermore, this guide explores the potential mechanisms of action of this compound B, including its putative interactions with cellular signaling pathways.

Chemical Structure and Properties

This compound B is a complex natural product with the systematic IUPAC name (3S,5R,7S,10S,13R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-((S)-2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,5,6,7,10,12,13,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-11,15-dione[]. The structure was elucidated through extensive spectroscopic analysis, including mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound B is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₂₇H₃₈O₆[2][3][4][5]
Molecular Weight 458.59 g/mol [2][4]
Appearance Powder[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone[3]
Storage Temperature 0-8 °C[]
Spectroscopic Data

The structural characterization of this compound B is underpinned by its unique spectroscopic signature. While the full spectra are best consulted in the primary literature, a summary of the key data points is presented below.

Table 2: Key Spectroscopic Data for this compound B

Technique Key Features
¹H-NMR Data not available in search results.
¹³C-NMR Data not available in search results.
IR (Infrared) Data not available in search results.
MS (Mass Spec.) Data not available in search results.

Experimental Protocols

The isolation and characterization of this compound B involve a multi-step process requiring expertise in natural product chemistry. The following is a generalized protocol based on the initial report of its discovery.

Isolation and Purification of this compound B

The workflow for isolating this compound B from its natural source is depicted in the diagram below.

GanolactoneB_Isolation start Fruiting bodies of Ganoderma sinense extraction Extraction with organic solvents (e.g., ethanol (B145695) or methanol) start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning concentration->partitioning chromatography Column Chromatography (Silica gel, Sephadex LH-20) partitioning->chromatography purification Further purification by HPLC chromatography->purification end Pure this compound B purification->end

Figure 1: General workflow for the isolation of this compound B.

Protocol:

  • Extraction: The air-dried and powdered fruiting bodies of Ganoderma sinense are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically enriched with triterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems to separate the different components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound B are further purified by preparative HPLC to yield the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound B involves a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and lactones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, as well as the relative stereochemistry of the molecule.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that this compound B possesses promising biological activities, particularly in the areas of oncology and microbiology.

Anticancer Activity

This compound B has demonstrated inhibitory effects against the human breast cancer cell line MDA-MB-453[2]. The exact mechanism and the quantitative measures of this activity, such as the IC₅₀ value, require further investigation.

Antibacterial Activity

The compound has also shown notable inhibitory activity against the Gram-positive bacterium Staphylococcus aureus[2]. This suggests potential applications as an antibacterial agent.

Postulated Signaling Pathway Interactions

While the specific molecular targets and signaling pathways modulated by this compound B have not yet been fully elucidated, its biological activities suggest potential interactions with key cellular signaling cascades often implicated in cancer and inflammation. Based on the activities of other structurally related triterpenoids, potential pathways of interest include the NF-κB and MAPK signaling pathways.

Putative_Signaling_Pathway GanolactoneB This compound B UpstreamKinase Upstream Kinase (e.g., IKK, MAPKK) GanolactoneB->UpstreamKinase Inhibition (?) NFkB NF-κB UpstreamKinase->NFkB Activation MAPK MAPK UpstreamKinase->MAPK Activation Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Regulation BiologicalResponse Biological Response (e.g., ↓ Cell Proliferation) GeneExpression->BiologicalResponse

Figure 2: Hypothetical modulation of NF-κB and MAPK pathways by this compound B.

Further research is necessary to validate these hypotheses and to identify the direct molecular targets of this compound B.

Conclusion and Future Directions

This compound B is a fascinating lanostane-type triterpenoid with a well-defined chemical structure and promising, albeit preliminarily characterized, biological activities. For drug development professionals and researchers, this molecule represents a potential lead compound for the development of new anticancer and antibacterial therapies. Future research should focus on:

  • Total synthesis of this compound B to enable the generation of analogues for structure-activity relationship (SAR) studies.

  • In-depth investigation of its mechanism of action, including the identification of its molecular targets and its effects on various signaling pathways.

  • Comprehensive preclinical evaluation of its efficacy and safety in relevant animal models.

The information presented in this technical guide provides a solid foundation for further exploration of the therapeutic potential of this compound B.

References

Galanolactone: A Technical Guide to its Discovery, Isolation, and Characterization from Zingiber officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of galanolactone (B38134), a diterpenoid lactone of significant scientific interest, first isolated from ginger (Zingiber officinale)[1]. Galanolactone is primarily recognized for its potent antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, suggesting its therapeutic potential as an anti-emetic agent[2][3]. This document details the discovery, structural elucidation, and biological activities of galanolactone, with a focus on the experimental methodologies for its extraction, purification, and characterization from ginger rhizomes. Quantitative data are consolidated for comparative analysis, and key processes are visualized to support research and development efforts.

Discovery and Physicochemical Properties

Galanolactone was first identified in the acetone (B3395972) extract of ginger[2]. It is a labdane-type diterpenoid lactone also found in Alpinia galanga (galangal)[2][4]. Its structure was determined through various spectroscopic methods, and it belongs to the class of organic compounds known as gamma-butyrolactones[5][6]. The definitive structure was established through a combination of spectroscopic analysis and confirmed by total synthesis[5].

Table 1: Physicochemical Properties of Galanolactone

Property Value Source
IUPAC Name (3E)-3-{2-[(1R,2S,4aS,8aS)-5,5,8a-Trimethyloctahydro-1H-spiro[naphthalene-2,2'-oxiran]-1-yl]ethylidene}oxolan-2-one [7]
Molecular Formula C₂₀H₃₀O₃ [7]
Molar Mass 318.45 g/mol [7]
CAS Number 115753-79-2 [7]
Canonical SMILES CC1(C)CCC[C@]2(C)[C@H]1CC[C@]3([C@H]2C=C(CCC3=O)C)O [7]

| Solubility | Soluble in acetone |[1] |

Biological Activity of Galanolactone

The most well-characterized biological activity of galanolactone is its antagonism of the 5-HT3 receptor, which is a ligand-gated ion channel involved in the vomiting reflex[4][8]. This activity is the basis for its potential anti-emetic effects[2]. Other reported biological activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects through the potential inhibition of nitric oxide (NO) production, and inhibition of adipogenesis[2].

Table 2: Quantitative Data on the Biological Activity of Galanolactone

Activity Assay Details Parameter Value Reference
5-HT3 Receptor Antagonism Inhibition of 5-HT induced contractions in guinea pig ileum pIC₅₀ 4.93 [3]
5-HT3 Receptor Antagonism Inhibition of 2-methyl-5-HT (a selective 5-HT3 agonist) induced contractions in guinea pig ileum pIC₅₀ 5.10 [3]
Cytotoxicity Human oral epidermoid carcinoma (KB) cell line IC₅₀ 4.7 µg/mL [4]

| Antifungal Activity | Candida albicans | MIC | 25 µg/mL |[4] |

Experimental Protocols: Isolation and Purification

The isolation of galanolactone from ginger rhizomes is a multi-step process that begins with the preparation of the plant material, followed by extraction and subsequent chromatographic purification[9].

The initial step involves extracting a crude mixture of bioactive compounds from dried ginger rhizomes. Acetone has been identified as a particularly effective solvent for extracting the fraction containing galanolactone[9][10].

1. Preparation of Plant Material:

  • Obtain fresh ginger rhizomes, wash them thoroughly, slice them into thin pieces, and dry them in an oven at a controlled temperature (e.g., 50°C) to a constant weight[9].

  • Grind the dried rhizomes into a fine powder[9].

2. Extraction:

  • Place the powdered ginger into a sealed container and add acetone at a solid-to-solvent ratio of 1:10 (w/v)[10].

  • Perform maceration by allowing the mixture to stand at room temperature for 48-72 hours with occasional agitation[10][11].

  • Alternatively, use advanced extraction methods like Ultrasonic-Assisted Extraction (UAE) by sonicating the mixture at a frequency of 20-40 kHz for 30-60 minutes[10].

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material[9][10].

  • Repeat the extraction process on the residue two more times with fresh acetone to maximize the yield[10].

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at approximately 40°C to obtain the crude acetone extract[9].

4. Initial Fractionation (Optional):

  • The crude extract can be further partitioned to separate compounds based on polarity. Suspend the crude extract in water and successively partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate[9]. Galanolactone is expected to be in the less polar fractions.

A multi-step purification process is required to isolate galanolactone from the complex crude extract. This typically involves a combination of column chromatography and High-Performance Liquid Chromatography (HPLC)[9].

1. Silica (B1680970) Gel Column Chromatography:

  • Preparation: Dissolve the crude acetone extract in a minimal amount of a suitable solvent like dichloromethane (B109758) or acetone[10].

  • Stationary Phase: Use silica gel as the stationary phase[9].

  • Mobile Phase: Elute the column with a solvent system of increasing polarity. A gradient of petroleum ether-ethyl acetate (B1210297) is often effective for separating diterpenoids[9].

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Visualize spots under UV light or by using an appropriate staining reagent[9].

  • Pooling: Pool the fractions that contain the target compound based on their TLC profiles[9].

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Concentrate the pooled fractions from the column chromatography and dissolve the residue in the HPLC mobile phase (e.g., a methanol:water mixture)[9].

  • Purification: Purify the compound using a preparative HPLC system equipped with a C18 column[9].

  • Detection: Monitor the elution profile at a suitable wavelength, which can be determined by UV-Vis spectroscopy[9].

  • Collection: Collect the peak corresponding to galanolactone and evaporate the solvent to obtain the pure compound[9].

Once isolated, the identity and purity of galanolactone must be confirmed using various analytical techniques.

  • Structural Elucidation: The structure of galanolactone is typically confirmed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and Mass Spectrometry (MS)[2].

  • Purity Analysis: The purity of the isolated compound can be determined using analytical HPLC with a suitable detector, such as a UV detector or an electrochemical array detector, which offers high sensitivity for ginger compounds[12].

Visualizations

The following diagrams illustrate the key workflows and mechanisms associated with galanolactone.

experimental_workflow start Ginger Rhizome (Zingiber officinale) prep Washing, Slicing, Drying, Grinding start->prep extraction Solvent Extraction (Acetone) prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Acetone Extract filtration->crude_extract col_chrom Silica Gel Column Chromatography crude_extract->col_chrom fractions Collected Fractions col_chrom->fractions tlc TLC Monitoring fractions->tlc Analysis hplc Preparative HPLC (C18 Column) fractions->hplc Pooled Fractions tlc->col_chrom Guidance pure_compound Pure Galanolactone hplc->pure_compound analysis Structural Elucidation & Purity Analysis (NMR, MS, Analytical HPLC) pure_compound->analysis

Caption: Workflow for isolating galanolactone from ginger rhizome.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Vagal Afferent) serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_open Channel Opens receptor->channel_open ion_influx Na+ / Ca2+ Influx channel_open->ion_influx depolarization Depolarization ion_influx->depolarization signal Signal Propagation to Vomiting Center depolarization->signal galanolactone Galanolactone block X block->receptor Antagonizes/ Blocks Binding

Caption: Mechanism of galanolactone as a 5-HT3 receptor antagonist.

logical_relationships cluster_compounds Bioactive Compounds ginger Ginger (Zingiber officinale) galanolactone Galanolactone (Diterpenoid) ginger->galanolactone gingerols Gingerols (e.g., 6-Gingerol) ginger->gingerols shogaols Shogaols (e.g., 6-Shogaol) ginger->shogaols zingerone Zingerone ginger->zingerone

Caption: Relationship of galanolactone to other ginger bioactives.

Conclusion

Galanolactone is a promising natural product from ginger with well-characterized activity as a 5-HT3 receptor antagonist[2][8]. The isolation of galanolactone involves a systematic process of solvent extraction followed by chromatographic purification, primarily using silica gel column chromatography and preparative HPLC[9]. While acetone is a commonly cited solvent for the initial extraction, the methodologies presented provide a solid foundation for researchers to obtain this compound for further pharmacological investigation[9][10]. The detailed protocols and quantitative data compiled in this guide are intended to facilitate continued research into the therapeutic potential of galanolactone. Further studies are warranted to explore its other reported biological activities, such as its cytotoxic and anti-inflammatory effects, to fully understand its potential in drug development[2].

References

Ganoderma sinense: A Rich Source of Bioactive Lanostane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ganoderma sinense, a species of the genus Ganoderma, has been a cornerstone of traditional medicine in Asia for centuries. Modern scientific inquiry has identified lanostane-type triterpenoids as one of the principal classes of bioactive compounds responsible for its therapeutic effects. This technical guide provides a comprehensive overview of Ganoderma sinense as a source of these valuable natural products, detailing their isolation, quantification, and mechanisms of action, with a focus on their anti-inflammatory properties.

Lanostane (B1242432) Triterpenoids from Ganoderma sinense

Ganoderma sinense is a prolific producer of a diverse array of lanostane triterpenoids. These tetracyclic triterpenoids are characterized by a lanostane skeleton and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects. Research has led to the isolation and characterization of numerous known and novel lanostane triterpenoids from both the fruiting bodies and mycelia of this fungus.

Quantitative Analysis of Lanostane Triterpenoids

The concentration of individual lanostane triterpenoids in Ganoderma sinense can vary depending on the part of the fungus used (fruiting body, spores, or mycelia), cultivation conditions, and geographical origin. The following tables summarize the quantitative data available from published studies on the yields and concentrations of specific lanostane triterpenoids isolated from Ganoderma sinense.

CompoundSourceYield/ConcentrationReference
Ganolactone BFruiting Bodies36 mg from 8 kg[1]
Ganoderiol A triacetateFruiting BodiesNot specified[1]
Ganoderic Acid M1-M7MyceliaNot specified[2]
Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acidMyceliaNot specified[2]

Experimental Protocols

Extraction and Isolation of Lanostane Triterpenoids from Fruiting Bodies

This protocol is based on the successful isolation of this compound B and Ganoderiol A triacetate from the fruiting bodies of Ganoderma sinense.[1]

1. Initial Extraction:

  • Start with 8 kg of dried and chipped fruiting bodies of G. sinense.
  • Soak the material overnight in acetone (B3395972) at room temperature.
  • Concentrate the acetone extract in vacuo to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water.
  • Successively partition the aqueous suspension with the following solvents in a separatory funnel:
  • Collect and concentrate each fraction separately. The lanostane triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

3. Column Chromatography (Silica Gel):

  • Subject the chloroform extract (approximately 115 g) to silica (B1680970) gel column chromatography.
  • Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone.
  • Collect fractions and monitor by thin-layer chromatography (TLC).

4. Further Purification (Silica Gel and Reversed-Phase HPLC):

  • Subject the fractions containing the compounds of interest to further column chromatography on silica gel using a petroleum ether-acetone gradient.
  • For final purification, utilize reversed-phase C18 high-performance liquid chromatography (HPLC) with a methanol-water gradient.

UPLC-Q-TOF-MS/MS for Qualitative and Quantitative Analysis

This method is suitable for the rapid analysis of triterpenoids in Ganoderma species.

Instrumentation:

  • Ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS).

Chromatographic Conditions:

  • Column: A C18 column suitable for UPLC.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Analysis: Collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

Biological Activities and Signaling Pathways

Lanostane triterpenoids from Ganoderma species are known to exert their biological effects through the modulation of various cellular signaling pathways. A significant body of research points towards the inhibition of pro-inflammatory pathways as a key mechanism of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Triterpenoids from Ganoderma have been shown to inhibit this pathway at multiple levels. Specifically, certain triterpenoids can block the phosphorylation of IκBα and IKKβ.[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

G_sinense_NFkB_pathway Inhibition of NF-κB Signaling by Ganoderma sinense Lanostane Triterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa_complex NF-κB-IκBα (Inactive) p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) Ub_degradation Ubiquitination & Degradation p_IkBa->Ub_degradation NFkB_active NF-κB (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_genes Upregulates G_sinense G. sinense Lanostane Triterpenoids G_sinense->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of lanostane triterpenoids from Ganoderma sinense and subsequent screening for anti-inflammatory activity.

experimental_workflow Experimental Workflow for Isolation and Bioactivity Screening start G. sinense Fruiting Bodies (Dried & Powdered) extraction Solvent Extraction (e.g., Acetone, Ethanol) start->extraction partition Solvent Partitioning (e.g., CHCl₃, EtOAc) extraction->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc pure_compounds Pure Lanostane Triterpenoids hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioassay Anti-inflammatory Bioassay (e.g., LPS-stimulated Macrophages) pure_compounds->bioassay measurement Measurement of Inflammatory Markers (NO, TNF-α, IL-6) bioassay->measurement

Caption: Isolation and bioactivity screening workflow.

Conclusion

Ganoderma sinense represents a valuable and largely untapped resource of structurally diverse and biologically active lanostane triterpenoids. The methodologies outlined in this guide provide a framework for the efficient extraction, isolation, and characterization of these compounds. Further research into the specific molecular targets and signaling pathways modulated by individual lanostane triterpenoids from G. sinense is warranted to fully realize their therapeutic potential in the development of new anti-inflammatory agents and other pharmaceuticals. The continued application of advanced analytical techniques will undoubtedly lead to the discovery of novel compounds and a deeper understanding of the pharmacological properties of this important medicinal mushroom.

References

Galanolactone as a 5-HT3 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galanolactone (B38134) is a diterpenoid lactone isolated from ginger (Zingiber officinale) that has been identified as an antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative emesis.[3][4][5] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[5] The binding of serotonin to this receptor triggers the opening of the channel, leading to a rapid influx of cations and subsequent neuronal depolarization.[6] This guide provides a comprehensive overview of the current understanding of galanolactone's activity as a 5-HT3 receptor antagonist, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data: Antagonistic Potency of Galanolactone

The antagonistic effects of galanolactone on the 5-HT3 receptor have been primarily characterized through in vitro functional assays. The data available to date is summarized in the table below, alongside data for a reference antagonist, ICS 205-930, for comparative purposes.

CompoundAssay SystemAgonistParameterValueReference
Galanolactone Guinea Pig Ileum5-HTpIC504.93[7][8]
Galanolactone Guinea Pig Ileum2-methyl-5-HTpIC505.10[7][8]
Galanolactone Guinea Pig Ileum2-methyl-5-HTIC504.93 µM[5]
ICS 205-930Guinea Pig Ileum5-HTpIC505.30[7]
ICS 205-930Guinea Pig Ileum2-methyl-5-HTpIC507.49[7]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for galanolactone is cited in a review, referencing the original study that reported the pIC50 values.[5][8] To date, no equilibrium dissociation constant (Ki) values from radioligand binding assays for galanolactone have been reported in the literature.[3][8]

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Galanolactone acts by competitively blocking this initial step.

5-HT3 receptor signaling and antagonism by galanolactone.
Experimental Workflow for 5-HT3 Antagonist Characterization

The characterization of a novel 5-HT3 receptor antagonist like galanolactone typically follows a multi-step experimental workflow, from initial in vitro screening to potential in vivo validation.

Experimental_Workflow Workflow for 5-HT3 Antagonist Characterization Start Start: Compound Identification (e.g., Galanolactone from Ginger) In_Vitro_Binding In Vitro Binding Assays (Radioligand Displacement) Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., Guinea Pig Ileum, Calcium Influx) Start->In_Vitro_Functional Determine_Ki Determine Binding Affinity (Ki) In_Vitro_Binding->Determine_Ki Determine_IC50 Determine Potency (IC50/pIC50) In_Vitro_Functional->Determine_IC50 In_Vivo_Models In Vivo Models (e.g., Cisplatin-Induced Emesis in Ferrets) Determine_Ki->In_Vivo_Models Determine_IC50->In_Vivo_Models Evaluate_Efficacy Evaluate In Vivo Efficacy (e.g., Anti-emetic effect) In_Vivo_Models->Evaluate_Efficacy ADME_Tox Pharmacokinetics & Toxicology (ADME/Tox) Evaluate_Efficacy->ADME_Tox End Lead Optimization / Preclinical Development ADME_Tox->End

Workflow for evaluating 5-HT3 receptor antagonists.

Experimental Protocols

Guinea Pig Ileum Contractility Assay

This functional assay is a classic method used to determine the potency of a compound in antagonizing 5-HT3 receptor-mediated smooth muscle contraction.[3] The following is a generalized protocol, as specific details from the original studies on galanolactone are not fully available.[8]

Objective: To determine the pIC50 of galanolactone against 5-HT and 2-methyl-5-HT-induced contractions in the guinea pig ileum.

Materials:

  • Male guinea pigs

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)[2][8]

  • Serotonin (5-HT) hydrochloride

  • 2-methyl-5-hydroxytryptamine (2-methyl-5-HT)

  • Galanolactone

  • Methysergide (B1194908) (to block 5-HT1 and 5-HT2 receptors)[7]

  • Organ bath apparatus with isometric force transducers

Procedure:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig.[9] The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution at 37°C, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[8][9]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular washing.[8]

  • Baseline Response: A cumulative concentration-response curve to an agonist (5-HT or the more selective 2-methyl-5-HT) is established to determine the baseline contractile response. In experiments with 5-HT, methysergide is added to the bath to isolate the 5-HT3 receptor-mediated response.[7]

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of galanolactone for a defined period (e.g., 20-30 minutes).[3][8]

  • Determination of Antagonism: The agonist concentration-response curve is re-determined in the presence of galanolactone. A rightward shift in the curve indicates competitive antagonism.[3]

  • Data Analysis: This procedure is repeated with multiple concentrations of galanolactone to calculate the IC50 value, which is the concentration of galanolactone that produces a 50% inhibition of the maximal agonist response. The pIC50 is then calculated as the negative logarithm of the IC50.

Radioligand Binding Assay (General Protocol)

While no radioligand binding data for galanolactone has been published, this technique is crucial for determining a compound's binding affinity (Ki) for a specific receptor.[3]

Objective: To determine the Ki of galanolactone for the 5-HT3 receptor.

Materials:

  • Cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells)[6][10]

  • A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630 or [3H]granisetron)[3][10]

  • Unlabeled galanolactone

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Tissues or cells expressing 5-HT3 receptors are homogenized and centrifuged to isolate the cell membranes which contain the receptors.[3][10]

  • Incubation: The membrane preparation is incubated in assay tubes with a fixed concentration of the radiolabeled 5-HT3 antagonist and varying concentrations of unlabeled galanolactone.[3]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[3][10]

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of galanolactone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][10]

Discussion and Future Directions

The available in vitro data confirms that galanolactone, a diterpenoid from ginger, possesses antagonistic activity at the 5-HT3 receptor.[7] Its potency, as indicated by its pIC50 values, is less than that of the synthetic antagonist ICS 205-930.[7] However, its natural origin and presence in ginger, a traditional antiemetic, make it a compound of significant interest.[3][4]

A comprehensive understanding of its pharmacological profile is currently limited by the lack of data from radioligand binding assays to determine its binding affinity (Ki) and in vivo studies to confirm its therapeutic potential.[8][11] Future research should focus on:

  • Determining the Ki of galanolactone for the 5-HT3 receptor using radioligand displacement assays.

  • Conducting in vivo studies in relevant animal models (e.g., ferret cisplatin-induced emesis model) to evaluate its anti-emetic efficacy, establish effective dosages, and assess its pharmacokinetic profile.[8][11]

  • Investigating the structure-activity relationship of galanolactone and its analogs to potentially identify more potent derivatives.[9]

References

The Potent Bioactivity of Ganoderma Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, anti-inflammatory, and antiviral properties of triterpenoids derived from Ganoderma species, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

For centuries, mushrooms of the Ganoderma genus, particularly Ganoderma lucidum (Reishi or Lingzhi), have been a cornerstone of traditional medicine in Asia, revered for their diverse and potent medicinal properties.[1][2] Modern scientific investigation has identified triterpenoids as one of the major classes of bioactive compounds responsible for these effects.[1][2] These highly oxidized lanostane-type tetracyclic triterpenoids exhibit a broad spectrum of pharmacological activities, including significant anticancer, anti-inflammatory, and antiviral effects, making them a subject of intense research for novel drug development.[3][4][5]

This technical guide provides a detailed examination of the biological activities of Ganoderma triterpenoids, presenting quantitative data, experimental methodologies, and the intricate signaling pathways through which they exert their effects.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Ganoderma triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4][6] Their anticancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor growth and proliferation.[1][4]

Quantitative Cytotoxicity Data

The in vitro cytotoxic efficacy of various Ganoderma triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for several purified triterpenoids and extracts from Ganoderma species against various human cancer cell lines.

Triterpenoid (B12794562)/ExtractCancer Cell LineIC50 (µg/mL)Reference
Ethyl lucidenate AHL-60 (Leukemia)25.98[7][8]
Ethyl lucidenate ACA46 (Burkitt's lymphoma)20.42[7][8]
Various Triterpenoidsp388 (Leukemia)8-25[9]
Various TriterpenoidsHeLa (Cervical cancer)8-25[9]
Various TriterpenoidsBEL-7402 (Liver cancer)8-25[9]
Various TriterpenoidsSGC-7901 (Gastric cancer)8-25[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [8][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Ganoderma triterpenoid extract or purified compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Ganoderma triterpenoids exert their anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • Apoptosis Induction: Triterpenoids from Ganoderma lucidum have been shown to induce apoptosis in colon and prostate cancer cells.[1][9] This is achieved through the activation of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade.[4] Furthermore, these compounds can upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[4]

cluster_ganoderma Ganoderma Triterpenoids cluster_cell Cancer Cell cluster_cytoplasm cluster_nucleus GT Ganoderma Triterpenoids Bax Bax (Pro-apoptotic) GT->Bax + Bcl2 Bcl-2 (Anti-apoptotic) GT->Bcl2 - p53 p53 (Tumor Suppressor) GT->p53 + Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53->Bax

Apoptosis induction by Ganoderma triterpenoids.
  • Cell Cycle Arrest: Total triterpenoids from Ganoderma lucidum can induce cell cycle arrest, primarily at the G1 phase, in prostate cancer cells.[1] This is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin-dependent kinase 4 (CDK4) and the transcription factor E2F1.[1]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Ganoderma triterpenoids have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[13][14]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of Ganoderma triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

TriterpenoidCell LineAssayIC50 (µM)Reference
Ganoderterpene ABV-2 (Microglia)NO Production7.15[15]
Various TriterpenoidsBV-2 (Microglia)NO Production7.15-36.88[15]
Experimental Protocols for Anti-inflammatory Assays

Principle: The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and measurable breakdown product of NO.[7][16] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Procedure: [16]

  • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate. Stimulate the cells with LPS (1 µg/mL) in the presence or absence of various concentrations of Ganoderma triterpenoids for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix equal volumes of the culture supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.

Procedure: [18][19][20][21]

  • Cell Stimulation: Seed and differentiate monocytic cells (e.g., THP-1) or use macrophage cell lines (e.g., RAW 264.7) in 24-well plates. Stimulate the cells with LPS (e.g., 10 ng/mL) and treat with different concentrations of Ganoderma triterpenoids for a specified time (e.g., 4 or 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until use.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Ganoderma triterpenoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][5][15][22]

  • NF-κB Pathway: Ganoderic acid C1 (GAC1) has been shown to inhibit the production of TNF-α and other pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.[14][23][24] This involves preventing the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[22]

  • MAPK Pathway: Ganoderterpene A and other triterpenoids can suppress the activation of the MAPK signaling pathway, including the phosphorylation of p38.[15][22]

cluster_stimulus Inflammatory Stimulus cluster_ganoderma Ganoderma Triterpenoids cluster_cell Macrophage cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 GT Ganoderma Triterpenoids MAPK MAPK (p38) GT->MAPK - IKK IKK GT->IKK - TLR4->MAPK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Inflam_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Inflam_genes

Inhibition of NF-κB and MAPK pathways.

Antiviral Activity: A Promising Frontier

Ganoderma triterpenoids have also emerged as potential antiviral agents, demonstrating activity against a range of viruses.[10][25]

Quantitative Antiviral Data

The antiviral activity of Ganoderma triterpenoids is often evaluated by their ability to inhibit viral replication, with the half-maximal effective concentration (EC50) being a key parameter.

TriterpenoidVirusCell LineEC50Reference
GLTAEnterovirus 71 (EV71)RDNot specified[10][25]
GLTBEnterovirus 71 (EV71)RDNot specified[10][25]
Ganoderone AHerpes Simplex VirusNot specifiedPotent inhibition[26]
Lucialdehyde BHerpes Simplex VirusNot specifiedPotent inhibition[26]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[2][27]

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) formed in a cell monolayer.[2][27]

Procedure: [13][24][26]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 24-well plates.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus (e.g., 80-150 plaque-forming units, PFU) with serial dilutions of the Ganoderma triterpenoid for 1 hour at 37°C.

  • Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Antiviral Mechanisms of Action

Ganoderma triterpenoids can interfere with various stages of the viral life cycle. For instance, against enterovirus 71, GLTA and GLTB have been shown to prevent viral infection by interacting with the viral particle, thereby blocking the adsorption of the virus to the host cells.[10][25] Molecular docking studies suggest that these triterpenoids may bind to a hydrophobic pocket on the viral capsid protein, which could inhibit the uncoating of the virus.[10]

cluster_ganoderma Ganoderma Triterpenoids cluster_virus Virus cluster_cell Host Cell GT Ganoderma Triterpenoids Virus Virus Particle GT->Virus Binding to Capsid Receptor Host Cell Receptor Virus->Receptor Adsorption Adsorption Receptor->Adsorption Uncoating Uncoating Adsorption->Uncoating Replication Replication Uncoating->Replication

Antiviral mechanism of Ganoderma triterpenoids.

Conclusion

Triterpenoids from Ganoderma species represent a rich and promising source of bioactive compounds with significant potential for the development of novel therapeutics. Their well-documented anticancer, anti-inflammatory, and antiviral activities, coupled with a growing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further research and clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of these remarkable natural products. Further studies, including in vivo animal models and human clinical trials, are warranted to translate these promising preclinical findings into effective treatments for a range of human diseases.[3][6]

References

Galanolactone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanolactone is a naturally occurring diterpenoid lactone first isolated from the rhizomes of ginger (Zingiber officinale) and has since been identified in other members of the Zingiberaceae family.[1][2][3] This molecule has garnered significant scientific interest due to its notable biological activities, particularly as a potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] This property positions Galanolactone as a promising candidate for therapeutic applications, especially in the management of nausea and vomiting. Further research has also indicated its potential in other areas, including anti-inflammatory effects through the inhibition of nitric oxide production and cytotoxic activity against certain cancer cell lines.[3][6]

This technical guide provides a comprehensive overview of the physicochemical properties of Galanolactone, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its primary signaling pathway.

Physicochemical Properties

Galanolactone is a complex organic molecule with the molecular formula C20H30O3.[7][8] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C20H30O3[7][8]
Molecular Weight 318.45 g/mol [8][9]
CAS Number 115753-79-2[7][8]
Appearance Powder[7]
Melting Point 125.5-126 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[7] Estimated water solubility is low (1.054 mg/L at 25 °C).[6][7]
Stability The lactone ring is susceptible to hydrolysis, particularly in alkaline conditions, and is sensitive to heat. The epoxide ring is also a site of potential degradation.
Storage Long-term storage at -20°C is recommended.

Experimental Protocols

Isolation and Purification of Galanolactone from Zingiber officinale

The isolation of Galanolactone from ginger rhizomes is a multi-step process involving extraction and chromatographic purification.[1][2]

1. Extraction:

  • Sample Preparation: Fresh ginger rhizomes are washed, sliced, and dried to a constant weight. The dried material is then ground into a fine powder.[1]

  • Solvent Extraction: The powdered ginger is subjected to extraction with acetone, which has been shown to be an effective solvent for obtaining Galanolactone-containing fractions.[2][7] Maceration or Soxhlet extraction can be employed.[7]

  • Concentration: The resulting acetone extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1][7]

2. Purification:

  • Fractionation: The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity.[1]

  • Column Chromatography: The fraction enriched with Galanolactone is then purified using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC with a C18 column is utilized.[1]

G cluster_extraction Extraction cluster_purification Purification A Ginger Rhizome B Drying & Grinding A->B C Acetone Extraction B->C D Concentration C->D E Fractionation D->E F Column Chromatography E->F G Preparative HPLC F->G H Pure Galanolactone G->H

Isolation and Purification Workflow for Galanolactone.
Characterization of Galanolactone

The structural elucidation and confirmation of isolated Galanolactone are achieved through a combination of spectroscopic techniques.[10]

  • High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for analytical separation and purity assessment. Detection is typically performed using a UV or photodiode array (PDA) detector.[11]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the detailed chemical structure and stereochemistry of Galanolactone.[10]

Forced Degradation Study Protocol

To understand the stability of Galanolactone, forced degradation studies are conducted under various stress conditions.[8]

  • Stock Solution Preparation: A stock solution of Galanolactone (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol.[8]

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and incubated at an elevated temperature (e.g., 60°C).[8]

    • Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and incubated at room temperature.[8]

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3%).[8]

    • Thermal Degradation: Solid Galanolactone and its solution are exposed to high temperatures (e.g., 70°C).[8]

    • Photolytic Degradation: Solid Galanolactone and its solution are exposed to UV light.[8]

  • Analysis: Samples are analyzed at different time points by a stability-indicating HPLC method to quantify the degradation of the parent compound and the formation of degradation products.[8]

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Galanolactone Stock B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC Analysis B->G C->G D->G E->G F->G H Quantify Degradation G->H

Workflow for a Forced Degradation Study of Galanolactone.

Biological Activity and Signaling Pathways

5-HT3 Receptor Antagonism

The most well-characterized biological activity of Galanolactone is its antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[3][4][6]

Experimental Protocol: Guinea Pig Ileum Assay [3]

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution at 37°C.

  • Contraction Induction: The contractile response is induced by adding serotonin (B10506) (5-HT) or a selective 5-HT3 agonist.

  • Antagonism Assay: Galanolactone is added to the bath at various concentrations before the agonist to determine its inhibitory effect on the induced contractions.

Signaling Pathway: The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which causes neuronal depolarization. Galanolactone competitively inhibits the binding of serotonin to the 5-HT3 receptor, thus preventing channel opening and subsequent neuronal signaling.[6]

G cluster_receptor 5-HT3 Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor Serotonin->Receptor Channel_Open Ion Channel Opening Receptor->Channel_Open binds to Galanolactone Galanolactone Galanolactone->Receptor blocks Cation_Influx Na+/Ca2+ Influx Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization

Antagonistic Effect of Galanolactone on the 5-HT3 Receptor Signaling Pathway.
Inhibition of Nitric Oxide Production

Galanolactone has been shown to inhibit the production of nitric oxide (NO).[6] This anti-inflammatory activity is typically assessed using a Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Experimental Protocol: Nitric Oxide Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of Galanolactone before being stimulated with LPS to induce NO production.

  • Griess Assay: After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[12][13]

Conclusion

Galanolactone is a promising natural product with well-defined physicochemical properties and significant biological activity as a 5-HT3 receptor antagonist. The experimental protocols detailed in this guide provide a framework for its isolation, characterization, and evaluation. Further research into its pharmacological profile and mechanism of action may lead to the development of novel therapeutics based on the Galanolactone scaffold.

References

Methodological & Application

Application Notes and Protocols for Ganolactone B Extraction from Ganoderma Fruiting Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma species, a genus of polypore fungi renowned in traditional medicine.[] Triterpenoids from Ganoderma, including this compound B, have garnered significant interest for their potential therapeutic properties, such as anticancer and antimicrobial activities.[][2] These application notes provide a detailed protocol for the extraction and purification of this compound B from Ganoderma fruiting bodies, compiled from established methodologies for triterpenoid (B12794562) isolation.

Data Presentation

Extraction MethodSolvent SystemTemperature (°C)TimeTriterpenoid Yield (%)Reference
Ultrasound-Assisted Extraction (UAE)50% (v/v) aqueous ethanol (B145695)80100 min0.38Zheng et al., 2020
Ultrasound-Assisted Extraction (UAE)89.5% ethanolNot Specified40 minNot Specified (Optimized for total triterpenes and phenolics)[3]
Heat-Assisted Extraction (HAE)62.5% ethanol9078.9 minNot Specified (Optimized for total triterpenes and phenolics)[3]
Ethanol Maceration95% ethanol306 h (repeated once)0.59Zheng et al., 2020
Ultrasound-Assisted Extraction (from spores)95% v/v ethanolNot Specified5.4 min0.97 ± 0.04[2]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound B from Ganoderma fruiting bodies, integrating common techniques for triterpenoid isolation.

Part 1: Extraction of Crude Triterpenoid-Rich Fraction

1.1. Sample Preparation:

  • Dry the Ganoderma fruiting bodies in an oven at 60°C until a constant weight is achieved to remove moisture.

  • Grind the dried fruiting bodies into a fine powder (approximately 100-mesh) to increase the surface area for efficient extraction.

1.2. Extraction Procedure (Ultrasound-Assisted Extraction - UAE):

  • Weigh 100 g of the dried Ganoderma powder and place it into a suitable flask.

  • Add 2 L of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

  • Place the flask in an ultrasonic water bath.

  • Set the sonication parameters to a power of 210 W and a temperature of 80°C.

  • Extract for 100 minutes.

  • After extraction, separate the supernatant from the solid residue by centrifugation or filtration.

  • Repeat the extraction process on the residue to maximize the yield.

  • Combine the supernatants from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude triterpenoid-rich extract.

Part 2: Purification of this compound B

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation of this compound B.[4]

2.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

  • Prepare a silica gel column (the size will depend on the amount of crude extract).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the prepared column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or n-hexane-ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

2.2. Thin-Layer Chromatography (TLC) for Monitoring:

  • Spot the collected fractions onto a TLC plate (silica gel coated).

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

  • Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine the fractions that show a spot corresponding to the expected polarity of this compound B.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Further purify the combined fractions containing this compound B using a preparative HPLC system.

  • Column: A C18 reversed-phase column is commonly used for triterpenoid separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase. The exact gradient program should be optimized based on analytical HPLC runs.

  • Detection: Use a UV detector, monitoring at wavelengths around 243, 254, and 258 nm, which are characteristic absorption maxima for some Ganoderma triterpenoids.[5]

  • Collect the peak corresponding to this compound B.

  • Evaporate the solvent to obtain purified this compound B.

2.4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound B using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for this compound B extraction and a putative signaling pathway for its biological activity.

GanolactoneB_Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis start Ganoderma Fruiting Bodies drying Drying (60°C) start->drying grinding Grinding (100-mesh) drying->grinding extraction Ultrasound-Assisted Extraction (80% Ethanol, 80°C, 100 min) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Rotary Evaporation filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC tlc->prep_hplc final_product Purified this compound B prep_hplc->final_product analysis MS and NMR Analysis final_product->analysis Putative_Signaling_Pathway GanolactoneB This compound B (Putative) PDGFRb PDGFR-β GanolactoneB->PDGFRb Inhibition ERK12 ERK1/2 PDGFRb->ERK12 Phosphorylation Proliferation Cell Proliferation & Migration ERK12->Proliferation Promotion

References

Application Note and Protocol: Cell-Based Assay for Ganolactone B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganolactone B, a lanostane-type triterpene extracted from Ganoderma sinense, has demonstrated potential anti-cancer properties, including inhibitory effects on breast cancer cells[]. This document provides a detailed protocol for assessing the cytotoxicity of this compound B using a cell-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[2][3][4]. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[3][5]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength[2][6].

This protocol is designed to be a starting point for researchers investigating the cytotoxic effects of this compound B on various cancer cell lines.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCatalog NumberStorage
This compound BSigma-Aldrich1028449-53-70-8°C
Human Breast Cancer Cell Line (e.g., MDA-MB-231)ATCCHTB-26Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco25200056-20°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher ScientificM64944°C, protected from light
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well flat-bottom cell culture platesCorning3596Room Temperature
Table 2: Example IC50 Values for this compound B in Different Cancer Cell Lines (Hypothetical Data)
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MDA-MB-231Breast Adenocarcinoma25.5
HeLaCervical Cancer42.1
A549Lung Carcinoma33.8
HepG2Hepatocellular Carcinoma51.2

Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally for each cell line and specific experimental conditions.

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cancer cell line (e.g., MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

MTT Assay for this compound B Cytotoxicity

This protocol is adapted from standard MTT assay procedures[2][3][4][5][6].

Day 1: Cell Seeding

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

Day 2: Treatment with this compound B

  • Prepare a stock solution of this compound B (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of this compound B in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound B. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound B concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Day 4 (after 48h incubation): MTT Assay

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.

  • Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL[3].

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals[2][5].

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[2].

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound B.

  • Determine the IC50 value (the concentration of this compound B that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation1 3. Overnight Incubation cell_seeding->incubation1 prepare_this compound 4. Prepare this compound B Dilutions treat_cells 5. Treat Cells prepare_this compound->treat_cells incubation2 6. Incubate for 24-72h treat_cells->incubation2 add_mtt 7. Add MTT Reagent incubation3 8. Incubate for 4h add_mtt->incubation3 solubilize 9. Solubilize Formazan incubation3->solubilize read_absorbance 10. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability plot_curve 12. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining this compound B cytotoxicity using the MTT assay.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway for this compound B-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound B growth_factor_receptor Growth Factor Receptor This compound->growth_factor_receptor Inhibits nfkb NF-κB This compound->nfkb Inhibits pi3k PI3K growth_factor_receptor->pi3k akt Akt pi3k->akt akt->nfkb gene_transcription Gene Transcription (Proliferation, Survival) nfkb->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis Inhibition leads to

Caption: Hypothesized signaling pathway of this compound B-induced cytotoxicity in cancer cells.

Discussion

The provided protocol offers a robust method for evaluating the cytotoxic potential of this compound B. The MTT assay is a widely accepted and reliable method for assessing cell viability[2][7]. For a more comprehensive analysis of cytotoxicity, it is recommended to complement the MTT assay with other methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or assays that detect apoptosis-specific markers like caspase activity[7][8][9].

Preliminary data suggests that this compound B is active against breast cancer cells[]. The hypothetical signaling pathway diagram illustrates potential mechanisms by which this compound B may exert its cytotoxic effects. Many natural compounds are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways[10][11][12]. Further investigation through techniques like Western blotting or reporter gene assays would be necessary to elucidate the precise molecular mechanisms of this compound B.

Conclusion

This application note provides a detailed and practical guide for researchers to assess the cytotoxicity of this compound B. The MTT assay protocol is a reliable and reproducible method for obtaining initial data on the compound's anti-cancer activity. The presented workflow and hypothetical signaling pathway serve as a foundation for further in-depth studies into the therapeutic potential of this compound B.

References

Application Notes & Protocols: In Vivo Animal Models for Studying Ganolactone B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols relevant for evaluating the therapeutic efficacy of Ganolactone B, a triterpenoid (B12794562) from Ganoderma lucidum. While direct in vivo studies on isolated this compound B are limited in publicly available literature, a substantial body of research on Ganoderma lucidum extracts, rich in triterpenoids, provides a strong foundation for designing and implementing preclinical efficacy studies. This document outlines relevant models for oncology, inflammation, and neuroprotection based on the demonstrated activities of these extracts.

In Vivo Models for Oncology Efficacy

Extracts from Ganoderma lucidum, containing a mixture of triterpenoids including this compound B, have demonstrated significant anti-tumor effects in various animal models. These models are suitable for investigating the potential of this compound B in cancer therapy.

Xenograft Models for Breast and Colorectal Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anti-cancer compounds.

1.1.1. Inflammatory Breast Cancer (IBC) Model

Ganoderma lucidum extract has been shown to reduce tumor growth in an IBC mouse model.[1]

  • Animal Strain: Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: SUM-149 (human inflammatory breast cancer cell line).

  • Tumor Induction: Subcutaneous injection of SUM-149 cells into the flank of SCID mice.

1.1.2. Colorectal Cancer Model

Ganoderma lucidum fruiting body extracts have been found to inhibit tumor growth in a colorectal cancer xenograft model.[2]

  • Animal Strain: Nude mice.

  • Cell Line: HCT116 (human colorectal cancer cell line).

  • Tumor Induction: Subcutaneous injection of HCT116 cells into the flank of nude mice.

Syngeneic Model for Melanoma

Syngeneic models, where cancer cells from the same genetic background as the mouse strain are used, are valuable for studying anti-tumor responses in the context of a competent immune system.

  • Animal Strain: C57BL/6 mice.

  • Cell Line: B16 (mouse melanoma cell line).

  • Tumor Induction: Subcutaneous inoculation of B16 melanoma cells.[3]

Quantitative Data Summary: Oncology Models
Cancer Type Animal Model Compound Dosage & Administration Key Efficacy Readouts Percentage Reduction Reference
Inflammatory Breast CancerSCID mice with SUM-149 xenograftsGanoderma lucidum extract13 weeks (oral)Tumor growth and weight~50% reduction in tumor growth and weight[1]
Colorectal CancerNude mice with HCT116 xenograftsGanoderma lucidum fruiting body extractNot specifiedTumor weight and volumeSignificant inhibition of tumor weight and volume[2]
MelanomaC57BL/6 mice with B16 melanomaMethanol extract of Ganoderma lucidumNot specifiedTumor growthInhibition of tumor growth[3]
Experimental Protocol: Xenograft Tumor Model
  • Animal Acclimatization: House immunodeficient mice (e.g., SCID or nude) in a sterile environment for at least one week prior to the experiment.

  • Cell Culture: Culture human cancer cells (e.g., SUM-149 or HCT116) under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Inject approximately 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into control and treatment groups.

    • Administer this compound B (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Perform histological and immunohistochemical analysis of tumor tissues to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth This compound B This compound B This compound B->PI3K This compound B->AKT This compound B->mTOR

Caption: this compound B is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway.

Xenograft_Workflow A Animal Acclimatization (Immunodeficient Mice) C Subcutaneous Cell Implantation A->C B Cancer Cell Culture (e.g., SUM-149, HCT116) B->C D Tumor Growth Monitoring C->D E Randomization & Treatment (this compound B vs. Vehicle) D->E F Efficacy Evaluation (Tumor Volume & Weight) E->F G Histological Analysis (Ki67, TUNEL) F->G NFkB_MAPK_Pathway Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) Receptor Receptor Inflammatory Stimuli (LPS, etc.)->Receptor MAPK Pathway (p38, ERK, JNK) MAPK Pathway (p38, ERK, JNK) Receptor->MAPK Pathway (p38, ERK, JNK) NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2, iNOS) MAPK Pathway (p38, ERK, JNK)->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS) NF-kB Pathway->Pro-inflammatory Gene Expression\n(TNF-α, IL-1β, IL-6, COX-2, iNOS) This compound B This compound B This compound B->MAPK Pathway (p38, ERK, JNK) This compound B->NF-kB Pathway Colitis_Workflow A Animal Acclimatization (Mice) B Induction of Colitis (DSS in drinking water) A->B C Treatment Administration (this compound B vs. Vehicle) B->C D Daily Monitoring (Body weight, DAI) C->D E Endpoint Analysis (Colon length, Histology) D->E Neuroprotection_Mechanism Neurotoxic Insult (e.g., MPTP, Ischemia) Neurotoxic Insult (e.g., MPTP, Ischemia) Oxidative Stress Oxidative Stress Neurotoxic Insult (e.g., MPTP, Ischemia)->Oxidative Stress Neuroinflammation (Microglia Activation) Neuroinflammation (Microglia Activation) Neurotoxic Insult (e.g., MPTP, Ischemia)->Neuroinflammation (Microglia Activation) Apoptosis Apoptosis Neurotoxic Insult (e.g., MPTP, Ischemia)->Apoptosis Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death Neuroinflammation (Microglia Activation)->Neuronal Cell Death Apoptosis->Neuronal Cell Death This compound B This compound B This compound B->Oxidative Stress This compound B->Neuroinflammation (Microglia Activation) This compound B->Apoptosis Neuroprotection Neuroprotection This compound B->Neuroprotection Parkinson_Workflow A Animal Acclimatization (C57BL/6J Mice) B Induction of Parkinsonism (MPTP Injection) A->B C Treatment Administration (this compound B vs. Vehicle) B->C D Behavioral Assessment (Rotarod, Open Field) C->D E Neurochemical & Histological Analysis (TH & Iba1 staining, HPLC) D->E

References

Application Notes and Protocols for the Quantification of Ganolactone B in Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-bacterial activities. Accurate quantification of this compound B in crude extracts of Ganoderma is essential for quality control, standardization of herbal preparations, and to ensure reproducible pharmacological studies. These application notes provide detailed protocols for the quantification of this compound B using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While specific validated methods for this compound B are not extensively published, the following protocols are based on established methods for the analysis of structurally similar triterpenoids from Ganoderma species.

Putative Signaling Pathway of this compound B

While the precise signaling pathway of this compound B has not been fully elucidated, its reported cytotoxic effects on cancer cells suggest that it may share mechanisms of action with other well-studied ganoderic acids, such as Ganoderic Acid A.[1][2][3] These related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation and invasion through modulation of key signaling pathways, including the NF-κB and STAT3 pathways.[4][5] It is hypothesized that this compound B may exert its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][3]

Ganolactone_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ganolactone_B This compound B Bcl2 Bcl-2 (Anti-apoptotic) Ganolactone_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Ganolactone_B->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Putative apoptotic signaling pathway of this compound B.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound B in crude extracts involves several key stages, from sample preparation to data analysis. A standardized workflow is crucial for obtaining accurate and reproducible results.

Experimental_Workflow Start Start: Ganoderma Crude Extract SamplePrep Sample Preparation (Extraction, Filtration) Start->SamplePrep Chromatography Chromatographic Separation (HPLC / UPLC / HPTLC) SamplePrep->Chromatography Detection Detection (UV / MS / Densitometry) Chromatography->Detection DataAnalysis Data Analysis (Quantification, Validation) Detection->DataAnalysis End End: Quantitative Results DataAnalysis->End

General experimental workflow for this compound B quantification.

Experimental Protocols

Sample Preparation: Extraction of Triterpenoids from Ganoderma

Objective: To efficiently extract this compound B and other triterpenoids from the crude fungal material.

Materials:

  • Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.

  • Solvents: Methanol (B129727), Ethanol, or Chloroform (HPLC grade).

  • Ultrasonic bath.

  • Rotary evaporator.

  • Filter paper or syringe filters (0.45 µm).

Protocol:

  • Weigh approximately 1.0 g of the powdered Ganoderma sample into a flask.

  • Add 50 mL of the chosen extraction solvent (e.g., 80% ethanol).

  • Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.

  • Filter the extract through filter paper. For smaller volumes, a 0.45 µm syringe filter can be used.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

  • Reconstitute the dried extract in a precise volume of methanol (e.g., 10 mL) for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound B using a validated HPLC-UV/DAD method. This protocol is adapted from methods used for similar triterpenoids.[6][7][8]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0-35 min, 25-45% B35-45 min, 45-90% B45-50 min, 90% B (hold)50-55 min, 90-25% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm
Injection Volume 10 µL
Standard This compound B (if available) or a related quantified triterpenoid standard.

Data Analysis: Quantification is achieved by comparing the peak area of this compound B in the sample chromatogram with a calibration curve generated from a series of standard solutions of known concentrations.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of this compound B, particularly in complex matrices or at low concentrations.[9][10]

Instrumentation and Conditions:

ParameterSpecification
UPLC-MS/MS System A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Elution A rapid gradient optimized for triterpenoid separation (e.g., 5-95% B over 10 minutes).
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Detection Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions need to be optimized for this compound B.
Injection Volume 2 µL

Data Analysis: Quantification is performed using the MRM data by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To provide a rapid and cost-effective method for the simultaneous quantification of this compound B in multiple samples.[11][12][13]

Instrumentation and Conditions:

ParameterSpecification
HPTLC System HPTLC plates (e.g., silica (B1680970) gel 60 F254), automatic sample applicator, developing chamber, and a densitometer/scanner.
Stationary Phase HPTLC silica gel 60 F254 plates.
Mobile Phase Toluene:Ethyl Acetate:Methanol:Formic Acid (15:15:1:0.1, v/v/v/v).
Application Apply 5 µL of standard and sample solutions as bands using an automatic applicator.
Development Develop the plate up to a distance of 8 cm in a saturated developing chamber.
Densitometric Scanning Scan the plate at 254 nm.

Data Analysis: Quantification is based on the relationship between the peak area of the spots and the concentration of the applied standards, as determined by densitometric scanning.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of triterpenoids in Ganoderma extracts, which can be adapted for this compound B.

Table 1: HPLC Method Validation Parameters [6][14]

ParameterTypical Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.3 - 1.5 µg/mL
Limit of Quantification (LOQ) 1.0 - 4.5 µg/mL
Recovery (%) 97 - 101%
Precision (RSD %) < 3%

Table 2: UPLC-MS/MS Method Validation Parameters [9][10]

ParameterTypical Values
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Recovery (%) 80 - 94%
Precision (RSD %) < 8%

Table 3: HPTLC Method Validation Parameters [11][13]

ParameterTypical Values
Linearity (r²) > 0.99
Limit of Detection (LOD) 10 - 50 ng/spot
Limit of Quantification (LOQ) 50 - 150 ng/spot
Recovery (%) 95 - 105%
Precision (RSD %) < 5%

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound B in crude extracts from Ganoderma species. The choice of analytical technique—HPLC, UPLC-MS/MS, or HPTLC—will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and accurate quantitative data, which is fundamental for the advancement of research and development of this compound B as a potential therapeutic agent.

References

Purifying Ganolactone B from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ganolactone B, a bioactive triterpenoid (B12794562), from fungal cultures, primarily of the Ganoderma genus. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation and purification of this promising natural product.

Introduction

This compound B is a lanostane-type triterpene that has been isolated from the fruiting bodies of Ganoderma species, notably Ganoderma sinense[1]. Triterpenoids from Ganoderma, often referred to as ganoderic acids and related compounds, are a class of natural products extensively studied for their potential pharmacological activities. The purification of a specific triterpenoid like this compound B from a complex fungal extract requires a multi-step approach involving extraction and several stages of chromatography. This protocol provides a comprehensive workflow for this process.

Experimental Workflow Overview

The purification of this compound B from fungal material generally follows a sequence of extraction, fractionation, and multi-step chromatography. The overall process is designed to systematically remove unwanted compounds and enrich for the target molecule.

Purification_Workflow fungal_culture Fungal Fruiting Bodies (e.g., Ganoderma sinense) extraction Solvent Extraction (e.g., Ethanol (B145695) or Chloroform) fungal_culture->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Triterpenoid Extract filtration->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Fraction Collection silica_gel->fractions hplc Reversed-Phase (RP-HPLC) fractions->hplc pure_ganolactone_b Pure this compound B hplc->pure_ganolactone_b

Caption: General workflow for the purification of this compound B.

Detailed Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoids

This protocol describes the initial extraction of the total triterpenoid fraction from dried fungal material.

1. Materials:

  • Dried and powdered fruiting bodies of Ganoderma species.
  • Ethanol (95%) or Chloroform (B151607)
  • Rotary evaporator
  • Filtration apparatus (e.g., Buchner funnel with filter paper)

2. Procedure:

  • Weigh the dried and powdered fungal material.
  • Suspend the powder in a suitable solvent (e.g., 95% ethanol or chloroform) in a large flask. A common ratio is 1:10 to 1:20 (w/v) of fungal material to solvent.
  • Perform the extraction by maceration with stirring or by using an ultrasonic bath for a defined period (e.g., 24 hours at room temperature or 1-2 hours with ultrasonication)[2][3]. For exhaustive extraction, this step can be repeated three times.
  • Separate the solvent extract from the fungal residue by filtration.
  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
  • For further enrichment of triterpenoids, the crude extract can be partitioned. For instance, an ethanol extract can be suspended in water and then partitioned against a nonpolar solvent like ethyl acetate (B1210297) or chloroform to concentrate the less polar triterpenoids in the organic phase.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the initial fractionation of the crude triterpenoid extract using normal-phase column chromatography.

1. Materials:

  • Crude triterpenoid extract
  • Silica gel (for column chromatography, e.g., 70-230 mesh)
  • Chromatography column
  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
  • Fraction collector or collection tubes
  • Thin Layer Chromatography (TLC) plates for monitoring fractions

2. Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane or chloroform) and pack the chromatography column.
  • Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
  • Elute the column with a gradient of increasing polarity. A common gradient system is starting with 100% chloroform and gradually increasing the proportion of methanol, or starting with n-hexane and increasing the proportion of ethyl acetate[4].
  • Collect fractions of a consistent volume.
  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
  • Pool the fractions containing compounds with similar TLC profiles. The fractions containing this compound B are identified by comparison with a standard, if available, or by further analytical methods after subsequent purification steps.

Protocol 3: Final Purification by Preparative/Semi-Preparative RP-HPLC

This protocol describes the final purification step to isolate this compound B to a high degree of purity using reversed-phase high-performance liquid chromatography.

1. Materials:

  • Partially purified fractions from silica gel chromatography.
  • HPLC system with a preparative or semi-preparative C18 column.
  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water with 0.1% acetic acid or 0.03% phosphoric acid)[2][3].
  • Syringe filters for sample preparation.

2. Procedure:

  • Dissolve the enriched fraction containing this compound B in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
  • Set up the HPLC system with a C18 column and equilibrate it with the initial mobile phase.
  • A common mobile phase is a gradient of acetonitrile and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape)[2][3].
  • Inject the sample onto the column.
  • Run the HPLC separation using a suitable gradient program to resolve the components.
  • Collect the peak corresponding to this compound B based on its retention time, which can be determined using an analytical standard or through subsequent structural analysis.
  • Evaporate the solvent from the collected fraction to obtain pure this compound B.
  • Assess the purity of the isolated this compound B using analytical HPLC-UV or LC-MS.

Quantitative Data Summary

The following tables summarize typical parameters used in the chromatographic purification of triterpenoids from Ganoderma species. These values can serve as a starting point for method development.

Table 1: Silica Gel Column Chromatography Parameters

ParameterTypical ValuesReference
Stationary Phase Silica Gel (70-230 or 230-400 mesh)[5]
Mobile Phase System Chloroform-Methanol gradient[4]
n-Hexane-Ethyl Acetate gradient[2]
Elution Mode Gradient[4]

Table 2: Reversed-Phase HPLC Parameters

ParameterTypical ValuesReference
Stationary Phase C18 (ODS)[5][6]
Column Dimensions Analytical: 4.6 x 250 mm, 5 µm[3]
Semi-preparative: e.g., 10 x 250 mm
Mobile Phase System Acetonitrile - 0.03% Phosphoric Acid (aq)[3]
Acetonitrile - 0.2% Acetic Acid (aq)[6]
Elution Mode Gradient[3][6]
Flow Rate Analytical: ~1.0 mL/min[3]
Detection UV at ~252 nm[3]

Signaling Pathways and Logical Relationships

The purification process is a logical sequence of steps designed to increase the purity of the target compound.

Purification_Logic cluster_0 Purification Stages Start Crude Extract Step1 Low-Resolution Chromatography (e.g., Silica Gel Column) Start->Step1 Removes major classes of impurities Step2 High-Resolution Chromatography (e.g., RP-HPLC) Step1->Step2 Separates closely related compounds End High Purity this compound B Step2->End Isolates target compound

Caption: Logical progression of chromatographic purification.

Conclusion

The successful purification of this compound B from fungal cultures is a meticulous process that relies on the systematic application of extraction and chromatographic techniques. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own purification strategies. The purity of the final product should always be confirmed using appropriate analytical techniques such as HPLC, Mass Spectrometry, and NMR to ensure its suitability for further biological and pharmacological studies.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Ganolactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a triterpenoid (B12794562) compound that can be isolated from Ganoderma species, which have a long-standing history in traditional medicine for their diverse pharmacological properties, including anti-inflammatory effects. Triterpenoids derived from Ganoderma have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are critical regulators of pro-inflammatory gene expression, and their inhibition leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][4]

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory potential of this compound B. The protocols detailed below are based on established methodologies for studying the anti-inflammatory effects of other Ganoderma-derived triterpenoids and natural compounds in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound B on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of expected outcomes from the described protocols, based on the activity of similar compounds.

Table 1: Effect of this compound B on the Viability of RAW 264.7 Macrophages

This compound B Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.5 ± 5.7
10085.3 ± 6.3

Data is presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effect of this compound B on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (% of LPS Control)
Control (no LPS)5.4 ± 1.1
LPS (1 µg/mL)100
LPS + this compound B (1 µM)85.2 ± 7.3
LPS + this compound B (5 µM)68.7 ± 6.1
LPS + this compound B (10 µM)45.3 ± 5.5
LPS + this compound B (25 µM)28.9 ± 4.2

Data is presented as mean ± SD from three independent experiments. NO production was measured using the Griess assay.

Table 3: Effect of this compound B on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (% of LPS Control)IL-6 (% of LPS Control)
Control (no LPS)6.1 ± 1.54.8 ± 1.2
LPS (1 µg/mL)100100
LPS + this compound B (10 µM)52.4 ± 6.858.1 ± 7.2
LPS + this compound B (25 µM)31.8 ± 5.135.4 ± 6.5

Data is presented as mean ± SD from three independent experiments. Cytokine levels in the cell culture supernatant were quantified by ELISA.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • General Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and qPCR).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Pre-treat the cells with various non-toxic concentrations of this compound B (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[7]

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound B before assessing its anti-inflammatory activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[8]

    • After 24 hours of incubation, treat the cells with various concentrations of this compound B (e.g., 1-100 µM) for another 24 hours.[8]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

  • Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable product of NO metabolism in cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and follow the general treatment protocol.

    • After 24 hours of incubation with this compound B and LPS, collect 50 µL of the cell culture supernatant from each well.[5]

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[5]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5]

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[8]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

The effect of this compound B on the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Follow the general treatment protocol in 24- or 48-well plates.

    • After an 18-24 hour incubation period, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial ELISA kits.

    • Generate a standard curve for each cytokine and determine the concentration in the samples.

Western Blot Analysis for Signaling Pathway Proteins

To elucidate the mechanism of action, the effect of this compound B on the NF-κB and MAPK signaling pathways can be investigated by Western blotting.

  • Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and follow the general treatment protocol, with shorter incubation times after LPS stimulation (e.g., 15, 30, 60 minutes) to observe phosphorylation events.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK) and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

GanolactoneB_Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_endpoints Endpoints RAW264_7 RAW 264.7 Macrophages Seeding Seed cells in appropriate plates RAW264_7->Seeding Pretreatment Pre-treat with this compound B Seeding->Pretreatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->LPS_Stimulation MTT Cytotoxicity Assay (MTT) LPS_Stimulation->MTT 24h Griess NO Production (Griess Assay) LPS_Stimulation->Griess 24h ELISA Cytokine Quantification (ELISA) LPS_Stimulation->ELISA 18-24h WesternBlot Signaling Pathway Analysis (Western Blot) LPS_Stimulation->WesternBlot 15-60 min Viability Cell Viability MTT->Viability NO_Levels Nitric Oxide Levels Griess->NO_Levels Cytokine_Levels TNF-α, IL-6 Levels ELISA->Cytokine_Levels Protein_Expression p-p65, p-IκBα, p-MAPKs WesternBlot->Protein_Expression

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound B.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_P->NFkB Degradation & Release NFkB_N NF-κB (p50/p65) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_N->Genes Transcription GanolactoneB This compound B GanolactoneB->IKK Inhibition MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 Activation p_JNK->AP1 Activation p_ERK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation AP1_N AP-1 Genes Pro-inflammatory Genes AP1_N->Genes Transcription GanolactoneB This compound B GanolactoneB->MKKs Inhibition

References

Troubleshooting & Optimization

Ganolactone B Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Ganolactone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound B from its natural sources, primarily species of the Ganoderma fungus.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and what is its primary source?

A1: this compound B is a lanostane-type triterpenoid (B12794562), a class of complex organic compounds known for their diverse biological activities.[] Its primary natural source is the fruiting bodies of fungi from the Polyporaceae family, particularly Ganoderma sinense and other related species like Ganoderma lucidum.[][2]

Q2: What are the reported biological activities of this compound B?

A2: this compound B has demonstrated promising biological activities in preclinical studies. It has shown good inhibitory effects on certain cancer cell lines, such as MDA-MB-453 breast cancer cells, and also exhibits antibacterial activity against pathogens like Staphylococcus aureus.[]

Q3: Which extraction methods are commonly used for obtaining triterpenoids like this compound B from Ganoderma?

A3: Several methods can be employed for the extraction of triterpenoids from Ganoderma. The most common include:

  • Solvent Extraction: This traditional method uses organic solvents like ethanol (B145695) to dissolve and extract the target compounds.

  • Supercritical CO2 (SC-CO2) Extraction: A "green" technology that uses supercritical carbon dioxide as a solvent, often in combination with a co-solvent like ethanol.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the cell walls of the fungal material, enhancing the extraction efficiency of the solvent.

Q4: What factors can significantly influence the yield of this compound B?

A4: The yield of this compound B can be affected by several factors, including:

  • Species of Ganoderma: Different species and even strains of Ganoderma can have varying concentrations of this compound B.

  • Part of the Fungus: The concentration of triterpenoids can differ between the fruiting body, mycelia, and spores.

  • Extraction Parameters: The choice of solvent, extraction temperature, time, and pressure (in SC-CO2 extraction) are all critical variables.

  • Pre-extraction Processing: The way the fungal material is dried, ground, and prepared can impact the efficiency of the extraction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound B 1. Inefficient cell wall disruption. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or temperature. 4. Poor quality of raw material.1. Ensure the Ganoderma fruiting bodies are finely ground to increase the surface area for solvent contact. 2. Optimize the ethanol concentration in your solvent system. For triterpenoids, higher concentrations of ethanol are often more effective. 3. Increase the extraction time or temperature within the limits of this compound B's thermal stability. Consider using methods like ultrasound-assisted extraction to improve efficiency. 4. Use high-quality, properly identified Ganoderma species.
Presence of Impurities in the Extract 1. Co-extraction of undesired compounds. 2. Inadequate separation during downstream processing.1. Employ a multi-step extraction process. For example, a preliminary wash with a non-polar solvent like hexane (B92381) can remove some lipids before the main extraction. 2. Utilize chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactant-like molecules in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Add a saturated salt solution (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation.
Inconsistent Results Between Batches 1. Variation in the chemical composition of the raw material. 2. Inconsistent application of the extraction protocol.1. Source Ganoderma from a consistent and reliable supplier. If possible, perform a preliminary analysis of the raw material. 2. Strictly adhere to the standard operating procedure (SOP) for your extraction method. Ensure all parameters (time, temperature, solvent ratios, etc.) are precisely controlled.

Data on Triterpenoid Extraction from Ganoderma

The following tables summarize quantitative data from studies on the extraction of triterpenoids from Ganoderma lucidum. While not specific to this compound B, this data provides a valuable reference for optimizing your extraction protocol.

Table 1: Comparison of Different Extraction Methods for Triterpenoids

Extraction MethodKey ParametersTriterpenoid Yield/ContentReference
Solvent Extraction100% Ethanol, 60.22°C, 6 hours2.09 mg/g (ganoderic acid H)[3]
Supercritical CO2 Extraction37.5 MPa, 48°C, 1.5 hours2.735 ± 0.007 mg/g[4]
Ultrasound-Assisted Extraction (UAE)100.0 W, 40 min, 89.5% Ethanol435.6 ± 21.1 mg/g of extract[5]
Heat-Assisted Extraction (HAE)90.0°C, 78.9 min, 62.5% EthanolNot specified[5]

Table 2: Optimization of Ultrasound-Assisted Co-extraction (UACE) of Polysaccharides and Triterpenoids

ParameterRange StudiedOptimal ConditionTriterpenoid YieldReference
Ultrasonic Power-210 W0.38%[6]
Extraction Temperature40 - 80°C80°C0.38%[6]
Liquid to Solid Ratio-50 mL/g0.38%[6]
Extraction Time-100 min0.38%[6]
Ethanol Concentration-50% (v/v)0.38%[6]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Triterpenoids

This protocol is based on the optimization study for ganoderic acid H, a related triterpenoid from Ganoderma lucidum.

  • Preparation of Material: Dry the fruiting bodies of Ganoderma and grind them into a fine powder.

  • Extraction:

    • Place the powdered Ganoderma in a flask.

    • Add 100% ethanol to the flask.

    • Heat the mixture to 60.22°C.

    • Maintain the extraction for 6 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the ethanol extract.

    • Concentrate the ethanol extract using a rotary evaporator to obtain the crude triterpenoid extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques to isolate this compound B.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction of Triterpenoids

This protocol is based on an optimized method for triterpenoid extraction from Ganoderma lucidum.

  • Preparation of Material: Dry and pulverize the Ganoderma fruiting bodies.

  • Extraction:

    • Load the powdered material into the extraction vessel of a supercritical fluid extractor.

    • Set the extraction parameters:

      • Pressure: 37.5 MPa

      • Temperature: 48°C

      • Time: 1.5 hours

    • Use ethanol as a co-solvent to enhance the extraction efficiency.

  • Separation and Collection:

    • The supercritical fluid containing the extracted compounds is depressurized in a separator.

    • The CO2 becomes a gas and is recycled, while the extract containing the triterpenoids is collected.

  • Purification:

    • The collected extract can be subjected to further purification steps to isolate this compound B.

Visualizations

Experimental Workflow for this compound B Extraction and Analysis

GanolactoneB_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Ganoderma Fruiting Body grinding Grinding and Pulverizing start->grinding extraction Solvent / SC-CO2 / UAE grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration chromatography Chromatography (HPLC) concentration->chromatography analysis This compound B Isolation & Quantification chromatography->analysis

A simplified workflow for the extraction and analysis of this compound B.
Potential Signaling Pathways for this compound B's Anticancer Activity

The precise molecular mechanisms of this compound B are still under investigation. However, based on the known anticancer properties of triterpenoids from Ganoderma and the observed inhibition of cancer cell growth, the following signaling pathways are plausible targets.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial in regulating the immune response, inflammation, and cell survival. Its dysregulation is often linked to cancer. This compound B may exert its anticancer effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release ganolactoneB This compound B ganolactoneB->IKK Inhibition DNA DNA NFkB_n->DNA transcription Gene Transcription (Inflammation, Cell Survival) DNA->transcription

Potential inhibition of the NF-κB signaling pathway by this compound B.

Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in various cancers. This compound B may interfere with this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation effects Cell Growth, Proliferation, Inhibition of Apoptosis mTOR->effects ganolactoneB This compound B ganolactoneB->Akt Inhibition?

Potential modulation of the PI3K/Akt/mTOR pathway by this compound B.

References

Ganolactone B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered when working with Ganolactone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and in which solvent is it soluble?

This compound B is a lanostane-type triterpenoid (B12794562) isolated from the fruiting body of Ganoderma lucidum.[] It is a hydrophobic compound and is most readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.

Q2: I dissolved this compound B in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why did this happen?

This is a common issue known as "crashing out" or precipitation, which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[2] The compound is poorly soluble in the aqueous environment once the highly solubilizing DMSO is diluted, causing it to fall out of solution.[2][3]

Q3: How can I prevent my this compound B solution from precipitating in my cell culture medium?

Several strategies can be employed to prevent precipitation. The key is to avoid rapid dilution and exceeding the aqueous solubility limit of the compound.[2] Recommended solutions include:

  • Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[2]

  • Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed media first.[2]

  • Add Dropwise and Mix: Add the this compound B stock solution (or intermediate dilution) slowly, drop-by-drop, to the final volume of media while gently vortexing or swirling.[2]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture well below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity and its effect on compound solubility.[2]

Q4: What is the maximum concentration of this compound B I can use in my experiment without it precipitating?

The maximum soluble concentration in your specific aqueous medium will need to be determined empirically. You can perform a solubility test by creating a serial dilution of your this compound B stock in your complete cell culture medium and visually inspecting for precipitation in a 96-well plate.[2]

Q5: Are there alternative solvents or formulations I can use if I continue to have solubility problems?

If DMSO proves problematic, you can explore other options. For some hydrophobic compounds, ethanol (B145695) can be used. Alternatively, co-solvents like PEG400 or non-ionic surfactants such as Tween 80 can be used to create formulations that improve aqueous solubility, which is particularly useful for in vivo studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound B.

Problem Potential Cause Recommended Solution
This compound B powder will not dissolve in DMSO. Insufficient solvent or low-quality DMSO.Increase the volume of DMSO. If issues persist, try gentle warming (to ~37°C) or brief sonication. Ensure you are using fresh, anhydrous-grade DMSO as moisture can reduce solubility for some compounds.
A precipitate forms instantly upon adding DMSO stock to media. The final concentration exceeds the aqueous solubility limit; rapid solvent exchange.Decrease the final working concentration. Perform a serial dilution: first dilute the DMSO stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Add the compound slowly while mixing.[2]
The media becomes cloudy over time after adding this compound B. Slow precipitation of the compound.The final concentration may be too high for long-term stability. Try lowering the concentration. Ensure the final DMSO percentage is minimal (<0.1%).
Cells appear stressed or die after treatment. DMSO toxicity.Ensure the final DMSO concentration in the culture medium is below 0.5% and ideally below 0.1%.[2] Run a vehicle control (media + same concentration of DMSO) to confirm the effect is from the compound, not the solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound B Stock Solution
  • Weigh Compound: Carefully weigh out the desired amount of this compound B powder.

  • Add Solvent: Add anhydrous, 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath or warm gently to 37°C until all solid particles are dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Pre-warm Media: Warm your complete cell culture medium (containing serum) to 37°C in a water bath.

  • Thaw Stock Solution: Thaw an aliquot of your this compound B DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, add 2 µL of a 10 mM stock solution to 98 µL of pre-warmed media to get a 200 µM solution. Mix gently by pipetting.

  • Prepare Final Working Solution: Add the stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or tube. For example, add 5 µL of a 200 µM intermediate solution to 995 µL of media to achieve a final concentration of 1 µM.

  • Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Visualizing Workflows and Pathways

Experimental Workflow: From Powder to Working Solution

This diagram illustrates the recommended workflow for preparing this compound B for cell culture experiments to minimize solubility issues.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound B Powder DMSO 100% DMSO Powder->DMSO Vortex Vortex / Sonicate DMSO->Vortex Stock 10-50 mM Stock (Store at -20°C) Vortex->Stock Dilute Add Stock Dropwise while Swirling Stock->Dilute Keep final DMSO < 0.1% Media Pre-warmed Media (37°C) Media->Dilute Working Final Working Solution (e.g., 1-10 µM) Dilute->Working Add to Cells Add to Cells Working->Add to Cells

Caption: Workflow for preparing this compound B solutions.

Troubleshooting Logic for Compound Precipitation

This decision tree provides a logical path for troubleshooting precipitation issues when preparing this compound B working solutions.

G Start Precipitate forms in media? Check_Conc Is final concentration high? Start->Check_Conc Yes Check_DMSO Is final DMSO > 0.1%? Check_Conc->Check_DMSO No Sol_LowerConc Reduce final concentration Check_Conc->Sol_LowerConc Yes Check_Temp Was media cold? Check_DMSO->Check_Temp No Sol_LowerDMSO Make a more dilute stock Check_DMSO->Sol_LowerDMSO Yes Check_Method Was stock added too quickly? Check_Temp->Check_Method No Sol_WarmMedia Use pre-warmed (37°C) media Check_Temp->Sol_WarmMedia Yes Sol_SerialDilute Perform serial dilution & add dropwise Check_Method->Sol_SerialDilute Yes End Re-test Check_Method->End No, consult alternative solvents Sol_LowerConc->End Sol_LowerDMSO->End Sol_WarmMedia->End Sol_SerialDilute->End

Caption: Decision tree for troubleshooting precipitation.

Potential Signaling Pathway Targets of this compound B

While the exact mechanism of this compound B is under investigation, many natural triterpenoids are known to inhibit pro-inflammatory and cell survival pathways. This diagram shows a simplified overview of the interconnected NF-κB and STAT3 signaling pathways, which are common targets for such compounds in cancer research.

G cluster_nfkb Canonical NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nuclear Events Cytokine_R Cytokine Receptor (e.g., TNFR) IKK IKK Complex Cytokine_R->IKK IkB p50/p65-IκBα IKK->IkB IKK->IkB phosphorylates p50p65 p50/p65 IkB->p50p65 releases Nucleus Nucleus p50p65->Nucleus translocates Cytokine_R2 Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_R2->JAK STAT3 STAT3 JAK->STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes STAT3_dimer->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Survival Cell Survival, Proliferation, Inflammation Transcription->Survival Gano This compound B (Potential Inhibitor) Gano->IKK Gano->STAT3

Caption: Potential inhibition of NF-κB and STAT3 pathways.

References

Technical Support Center: Ganolactone B Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Ganolactone B crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound B?

A1: this compound B is a lanostane-type triterpenoid (B12794562) isolated from the fruiting bodies of Ganoderma sinense.[] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₈O₆[]
Molecular Weight 458.59 g/mol []
Appearance White to off-white solidInferred from general properties of purified natural products
Purity >98% (commercially available)
Storage Store at 0-8°C

Q2: In which solvents is this compound B soluble?

A2: this compound B is known to be soluble in Dimethyl Sulfoxide (DMSO). Other potential solvents based on its chemical structure and general properties of similar triterpenoids include chloroform, dichloromethane, and ethyl acetate. A summary of solubility is provided below. Researchers should perform their own solubility tests to determine optimal conditions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble
Chloroform Likely SolubleExperimental verification recommended.
Dichloromethane (DCM) Likely SolubleExperimental verification recommended.
Ethyl Acetate Likely SolubleExperimental verification recommended.
Methanol Sparingly Soluble to InsolubleOften used as an anti-solvent.
Hexane (B92381) InsolubleCan be used as an anti-solvent.
Water Insoluble

Troubleshooting Crystallization Issues

Q1: My this compound B is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent system. Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add a small amount of the primary solvent to the heated solution to decrease the level of supersaturation.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature gradually, and then transfer it to a refrigerator (4°C) or freezer (-20°C) to promote slow crystal formation.

  • Use a Co-solvent System: If using a single solvent, try introducing a miscible "anti-solvent" (a solvent in which this compound B is less soluble) dropwise to the solution at a slightly elevated temperature. This can help to gently reduce the solubility and induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.

Q2: I am getting a very low yield of this compound B crystals. How can I improve it?

A2: A low yield can be due to several factors. Consider the following:

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the this compound B. Excess solvent will retain more of the compound in the solution upon cooling.

  • Optimize the Cooling Process: Ensure the solution is cooled sufficiently to maximize precipitation. After slow cooling to room temperature, placing the solution at a lower temperature (e.g., 4°C) for an extended period can increase the yield.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Check for Complete Precipitation: Before filtering, ensure that crystal formation has ceased. You can test this by adding a seed crystal to the mother liquor; if more crystals form, the solution was not at equilibrium.

Q3: The this compound B crystals are forming too quickly and appear as a fine powder. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization often traps impurities and results in small, poorly formed crystals. To promote the growth of larger, purer crystals:

  • Reduce the Rate of Cooling: Slow cooling is crucial. Allow the heated solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring to a colder environment.

  • Decrease the Level of Supersaturation: Add a slight excess of the hot solvent to the dissolved this compound B. This will keep the compound in solution for a longer period during cooling, allowing for slower and more ordered crystal growth.

  • Use a Solvent/Anti-solvent Diffusion Method: Dissolve this compound B in a good solvent (e.g., DCM or ethyl acetate) in a small vial. Place this vial inside a larger, sealed container with a small amount of an anti-solvent (e.g., hexane or methanol). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of this compound B and promoting slow crystal growth.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization of this compound B

Objective: To obtain high-quality crystals of this compound B for analysis.

Methodology:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., Dichloromethane/Hexane, Ethyl Acetate/Hexane).

  • Dissolution: In a clean vial, dissolve a known amount of this compound B in the minimum required volume of the chosen primary solvent at room temperature. Gentle warming may be applied if necessary to achieve full dissolution.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).

  • Crystal Growth: Cover the vessel with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free location at a constant temperature (e.g., room temperature or in a cold room).

  • Monitoring: Monitor the vessel periodically for crystal formation. The process can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the anti-solvent and dry them under a gentle stream of nitrogen or in a desiccator.

Visualizations

GanolactoneB_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting start Start with crude This compound B dissolve Dissolve in minimal hot solvent start->dissolve filter Hot filtration to remove impurities dissolve->filter cool Slow cooling to room temperature filter->cool incubate Incubate at low temperature (e.g., 4°C) cool->incubate filter_crystals Filter crystals (vacuum filtration) incubate->filter_crystals wash Wash with cold solvent filter_crystals->wash dry Dry crystals wash->dry end Pure this compound B crystals dry->end

Caption: Experimental workflow for the purification of this compound B by crystallization.

Crystallization_Troubleshooting start Crystallization Issue? oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield small_crystals Small Crystals / Powder? start->small_crystals oiling_out->low_yield No solution1 Increase solvent volume Slow down cooling Use co-solvent system oiling_out->solution1 Yes low_yield->small_crystals No solution2 Minimize solvent volume Optimize cooling time/temp Concentrate mother liquor low_yield->solution2 Yes solution3 Slow down cooling rate Decrease supersaturation Use diffusion method small_crystals->solution3 Yes end Improved Crystallization solution1->end solution2->end solution3->end

References

Stability of Ganolactone B in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ganolactone B in DMSO and other solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound B?

A1: this compound B is soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the standard practice.

Q2: How should I store this compound B stock solutions?

A2: For optimal stability, it is recommended to store this compound B stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Q3: Is this compound B stable in aqueous solutions?

A3: The stability of this compound B in aqueous media, especially at physiological pH, has not been extensively reported. Triterpenoids can be susceptible to hydrolysis, particularly at non-neutral pH. It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.

Q4: Can I use other organic solvents to dissolve this compound B?

A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) or methanol (B129727) might also be suitable. However, solubility and stability in these solvents should be experimentally verified. For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.

Q5: What are the potential signs of this compound B degradation?

A5: Degradation of this compound B may be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in its biological activity. Analytical techniques such as HPLC can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity in my experiments.

  • Possible Cause 1: Degradation of this compound B stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound B in high-quality, anhydrous DMSO.

      • Compare the activity of the fresh stock solution with your existing one.

      • Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C and protected from light.

      • Avoid multiple freeze-thaw cycles by storing in single-use aliquots.

      • Perform an analytical check (e.g., HPLC) on your stock solution to assess its purity and concentration.

  • Possible Cause 2: Instability in the final experimental medium.

    • Troubleshooting Steps:

      • Minimize the time between diluting the this compound B stock solution into your aqueous experimental buffer and adding it to your assay.

      • Evaluate the stability of this compound B in your specific experimental medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

      • Consider if any components of your medium (e.g., high pH, presence of certain enzymes) could contribute to degradation.

Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

  • Possible Cause: Poor solubility of this compound B in the aqueous buffer.

    • Troubleshooting Steps:

      • Decrease the final concentration of this compound B in your assay.

      • Increase the percentage of DMSO in the final solution, but ensure it remains within a non-toxic range for your experimental system (typically <0.5%).

      • Consider the use of a solubilizing agent or a different formulation approach, although this may require significant validation.

      • Ensure the aqueous buffer is at room temperature before adding the DMSO stock solution, as cold buffers can sometimes promote precipitation.

Stability Data

The following table summarizes hypothetical stability data for this compound B in DMSO under different storage conditions. Note: This data is illustrative and should be confirmed by experimental analysis.

SolventConcentrationStorage TemperatureDurationPurity (Remaining %)Notes
DMSO10 mM4°C1 week>98%Minor degradation may occur over longer periods.
DMSO10 mM-20°C1 month>99%Recommended for short- to medium-term storage.
DMSO10 mM-80°C6 months>99%Recommended for long-term storage.
DMSO10 mMRoom Temp (25°C)24 hours~95%Significant degradation may be observed. Avoid room temperature storage.

Experimental Protocol: Stability Assessment of this compound B by HPLC

This protocol outlines a general method for assessing the stability of this compound B in a given solvent.

1. Objective: To determine the stability of this compound B in a selected solvent over time under specific storage conditions.

2. Materials:

  • This compound B (high purity standard)

  • Solvent (e.g., DMSO, HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification)

  • Autosampler vials

3. Methods:

  • Preparation of this compound B Stock Solution:

    • Accurately weigh a known amount of this compound B and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • Ensure complete dissolution.

  • Stability Study Setup:

    • Dispense aliquots of the this compound B solution into several autosampler vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • Designate time points for analysis (e.g., 0, 24, 48, 72 hours for room temperature; 0, 1, 2, 4 weeks for refrigerated/frozen storage).

  • HPLC Analysis:

    • Mobile Phase: A typical starting point for a reverse-phase separation of triterpenoids is a gradient of acetonitrile and water. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound B (if available) or a standard wavelength for non-chromophoric compounds (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Analysis: At each time point, analyze a sample from the corresponding storage condition. The initial (time 0) sample serves as the reference.

  • Data Analysis:

    • Measure the peak area of the this compound B peak at each time point.

    • Calculate the percentage of this compound B remaining at each time point relative to the initial peak area at time 0.

    • Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound B Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c hplc_analysis HPLC Analysis at Time Points storage_rt->hplc_analysis storage_4c->hplc_analysis storage_neg20c->hplc_analysis data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound B.

signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Ganoderma Triterpenoids cluster_nfkb NF-κB Pathway cluster_rock ROCK Pathway ganolactone_b This compound B (and other Ganoderma Triterpenoids) nfkb_inhibition Inhibition of IκBα Degradation ganolactone_b->nfkb_inhibition inhibits rock_inhibition Inhibition of ROCK Activity ganolactone_b->rock_inhibition inhibits nfkb_translocation ↓ NF-κB Nuclear Translocation nfkb_inhibition->nfkb_translocation inflammatory_genes ↓ Pro-inflammatory Gene Expression nfkb_translocation->inflammatory_genes apoptosis ↓ Apoptosis rock_inhibition->apoptosis

Caption: Potential signaling pathways modulated by this compound B.

Technical Support Center: Overcoming Assay Interference with Galanolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential assay interference when working with Galanolactone.

Frequently Asked Questions (FAQs)

Q1: What is Galanolactone and what is its primary mechanism of action?

A1: Galanolactone is a naturally occurring diterpenoid lactone first isolated from ginger.[1] Its primary established mechanism of action is as a competitive antagonist of the 5-HT3 (serotonin) receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[2]

Q2: I'm observing activity of Galanolactone in multiple, unrelated assays. Is this expected?

A2: While Galanolactone has several reported biological activities, promiscuous activity across numerous unrelated assays can be a red flag for assay interference.[3] Natural products can sometimes act as "frequent hitters" due to non-specific mechanisms.[3] When a natural product seems to have a wide range of biological activities that are later found to be artifacts, they are sometimes termed Invalid Metabolic Panaceas (IMPs).[3][4]

Q3: What are the common causes of assay interference when working with compounds like Galanolactone?

A3: Common causes of assay interference, particularly for natural products, include:

  • Compound Aggregation: Poorly soluble compounds can form aggregates that sequester and inhibit enzymes, leading to false-positive results.[5]

  • Chemical Reactivity: Reactive functional groups can covalently modify proteins or other assay components.[6] This is a known issue for some natural products containing phenols or quinones, which can lead to redox cycling.[3][7]

  • Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.[8]

  • Direct Enzyme Inhibition: The test compound may directly inhibit a reporter enzyme, such as luciferase, which is commonly used in cell-based assays. This can counterintuitively lead to an increase in the luminescent signal due to stabilization of the luciferase enzyme.[9][10]

Q4: How can I proactively design my experiments to minimize potential interference from Galanolactone?

A4: To minimize interference, consider the following during assay development:

  • Include Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer can help prevent compound aggregation.[3]

  • Use Reducing Agents: If you suspect interference from redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer may mitigate these effects.[6]

  • Run Appropriate Controls: Always include vehicle-only controls. It can also be beneficial to test known Pan-Assay Interference Compounds (PAINS) to understand your assay's susceptibility to interference.[3]

  • Plan for Orthogonal Assays: Prepare to confirm any hits with a secondary, orthogonal assay that uses a different detection method or principle to ensure the observed activity is target-specific.[10]

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase Reporter Gene Assay

You are screening Galanolactone in a luciferase-based reporter gene assay and observe a dose-dependent increase in signal, suggesting activation of your pathway of interest. However, this is an unexpected result.

Possible Cause: Direct inhibition and subsequent stabilization of the luciferase enzyme by Galanolactone.[9][10] Many small molecules are known to inhibit firefly luciferase.[11] This inhibition can protect the enzyme from degradation within the cell, leading to its accumulation and a net increase in the luminescent signal, which can be misinterpreted as pathway activation.[9]

Troubleshooting Workflow:

G A Unexpected signal increase in luciferase reporter assay B Perform Luciferase Inhibition Counterscreen A->B Hypothesis: Luciferase inhibition G Consider an Orthogonal Assay A->G Alternative approach C Run assay with purified luciferase enzyme + Galanolactone B->C Method D Does Galanolactone inhibit the purified enzyme? C->D E YES: Initial result is likely a false positive due to interference. D->E Inhibition observed F NO: Interference with luciferase is unlikely. Investigate other causes. D->F No inhibition H Use a different reporter system (e.g., β-galactosidase, qPCR for target gene expression) G->H Method I Does the activity persist in the orthogonal assay? H->I J YES: The observed biological activity is likely real. I->J Confirmed K NO: The initial result was an artifact of the luciferase assay. I->K Not confirmed G A Poor reproducibility or high Hill slope in biochemical assay B Perform Detergent Test A->B Hypothesis: Aggregation G Check for Time-Dependent Inhibition A->G Alternative hypothesis C Run assay with and without 0.01% Triton X-100 B->C Method D Does the IC50 value increase significantly with detergent? C->D E YES: Aggregation is the likely cause of the observed activity. D->E > 5-10 fold shift F NO: Aggregation is unlikely. Investigate other causes. D->F No significant shift H Vary pre-incubation time of enzyme with Galanolactone G->H Method I Does IC50 decrease with longer pre-incubation? H->I J YES: Suggests possible covalent modification or slow binding. I->J Time-dependence observed K NO: Rules out time-dependent effects. I->K No time-dependence G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Vagal Afferent) EC Enterochromaffin Cell Sero Serotonin (5-HT) EC->Sero releases Receptor 5-HT3 Receptor (Ligand-gated ion channel) Sero->Receptor binds Depol Depolarization Receptor->Depol Na+/K+ influx Signal Signal to Vomiting Center Depol->Signal Gala Galanolactone Gala->Receptor blocks

References

Technical Support Center: Optimizing HPLC Separation of Ganoderma Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ganoderma triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation and quantification of these complex bioactive compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for separating Ganoderma triterpenoids?

A: Reversed-phase (RP) columns are the standard for triterpenoid (B12794562) analysis. A C18 column is the most widely used and effective stationary phase for separating the diverse and structurally similar triterpenoids found in Ganoderma.[1][2] Look for high-purity silica (B1680970) columns with end-capping to minimize peak tailing.

Q2: What are the typical mobile phases for this type of separation?

A: The most common mobile phases consist of a mixture of an organic solvent and acidified water. Common combinations include:

  • Acetonitrile (B52724) and water with an acidifier like acetic acid, phosphoric acid, or formic acid.[2][3][4]

  • Methanol (B129727) and water with an acidifier.

  • A "green" chemistry approach using ethanol and aqueous acetic acid has also been shown to be effective.[5][6]

The acidifier is crucial for achieving sharp peaks by suppressing the ionization of the acidic triterpenoids (ganoderic acids).

Q3: What is the optimal UV detection wavelength for analyzing Ganoderma triterpenoids?

A: Most Ganoderma triterpenoids have UV absorption maxima between 243 nm and 257 nm.[3][6][7] A wavelength of 252 nm is frequently used as a good compromise for detecting a wide range of ganoderic acids simultaneously.[2][4][8] However, it is always best to determine the optimal wavelength for specific target compounds by examining their UV spectra.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis.

Problem 1: Poor Peak Resolution or Co-elution of Triterpenoids

  • Symptoms: Peaks are not baseline-separated, making accurate quantification impossible. You observe broad peaks or "shoulders" on your main peaks.

Possible CauseSolution
Inappropriate Mobile Phase Gradient The gradient may be too steep. Modify the gradient to be shallower, increasing the proportion of the strong organic solvent more slowly. This provides more time for closely eluting compounds to separate.[9]
Incorrect Mobile Phase Composition The chosen solvent system may not provide adequate selectivity. Try switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the type and concentration of the acidifier (e.g., 0.1% formic acid vs. 0.03% phosphoric acid).[2]
Column Temperature is Not Optimized Temperature affects solvent viscosity and analyte interaction with the stationary phase. Experiment with column temperatures between 20°C and 40°C.[1][10] Increasing the temperature can sometimes improve resolution, but for some isomers, a lower temperature may be better.[10]
Column is Overloaded Injecting too concentrated a sample can lead to peak broadening and fronting. Dilute your sample or reduce the injection volume.

Problem 2: Asymmetric Peaks (Tailing or Fronting)

  • Symptoms: Peaks are not symmetrical. They may have a "tail" extending from the back of the peak or be "fronted" with a sloping leading edge.

Possible CauseSolution
Secondary Interactions (Tailing) Active sites on the silica packing material can interact with acidic triterpenoids, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress this interaction. Using a high-quality, end-capped C18 column is also critical.
Sample Solvent Mismatch (Tailing/Fronting) The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. This can cause the sample to spread out on the column. Reconstitute your dried extract in a solvent that is as close as possible in composition to your initial mobile phase.[9]
Column Degradation The column may be contaminated or the stationary phase may have degraded. Try cleaning the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.

Problem 3: Baseline Noise or Drift

  • Symptoms: The baseline on your chromatogram is not flat, showing wander, regular pulsations, or high-frequency noise.

Possible CauseSolution
Air Bubbles in the System Air bubbles in the pump or detector can cause significant baseline instability. Degas your mobile phases thoroughly using an ultrasonic bath or an inline degasser. Purge the pump to remove any trapped bubbles.
Contaminated Mobile Phase Impurities or microbial growth in the mobile phase can cause a drifting baseline. Always use HPLC-grade solvents and prepare fresh mobile phases daily. Filter all aqueous solutions.
Incomplete Column Equilibration The column has not reached equilibrium with the starting mobile phase conditions before injection. Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 30 minutes) until a stable baseline is achieved.[3]
Pump Fluctuation Worn pump seals can cause pressure fluctuations and a pulsating baseline. Perform routine maintenance on your HPLC pump as recommended by the manufacturer.

Section 3: Experimental Protocols

Protocol 1: Ultrasonic Extraction of Triterpenoids from Ganoderma

This protocol describes a common and effective method for extracting triterpenoids from the fungal matrix.[7][8]

  • Preparation : Dry the Ganoderma fruiting bodies or mycelia and grind them into a fine powder.

  • Extraction : Weigh approximately 2.0 g of the powder into a flask. Add 100 mL of a suitable solvent (e.g., chloroform, ethanol, or methanol).[1][8]

  • Sonication : Place the flask in an ultrasonic bath and sonicate for 90 minutes.[7][8]

  • Filtration : After sonication, filter the mixture to separate the liquid extract from the solid residue.

  • Concentration : Evaporate the solvent from the filtrate to dryness using a rotary evaporator under reduced pressure.[8]

  • Reconstitution : Re-dissolve the dried extract in a precise volume of methanol (or the initial mobile phase) to a known concentration for HPLC analysis.[1][8]

  • Final Filtration : Before injection, filter the reconstituted sample solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.[3]

Protocol 2: RP-HPLC Method for Triterpenoid Separation

This protocol provides a robust starting point for separating a range of ganoderic acids.

ParameterRecommended Condition
HPLC System Agilent 1260 or similar, equipped with a DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18)[2]
Mobile Phase A 0.03% Aqueous Phosphoric Acid (v/v)[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[3]
Detection Wavelength 252 nm[2]
Injection Volume 10 µL
Gradient Program A linear gradient of acetonitrile is typically used.[2] An example program could be: 10-40% B (0-20 min), 40-90% B (20-40 min), hold at 90% B (5 min), return to 10% B (2 min), equilibrate (8 min). Note: This must be optimized for your specific sample and column.

Section 4: Data and Visualizations

Table 1: HPLC Method Validation Parameters (Example Data)

This table summarizes typical performance characteristics for a validated HPLC method for quantifying ganoderic acids.

ParameterTypical Value
Linearity (r²) > 0.999[2][4]
Limit of Detection (LOD) 0.6 - 0.9 µg/mL[3]
Limit of Quantitation (LOQ) 2.0 - 3.0 µg/mL[3]
Recovery (%) 93 - 105%[2][4]
Intra-day Precision (RSD %) < 2%[2]
Inter-day Precision (RSD %) < 2%[2]

Diagram 1: General Workflow for Ganoderma Triterpenoid Analysis

G A 1. Sample Preparation (Dry & Grind Ganoderma) B 2. Ultrasonic Extraction (e.g., with Ethanol) A->B Powdered Sample C 3. Concentration (Rotary Evaporation) B->C Liquid Extract D 4. Reconstitution & Filtration (Methanol, 0.45µm filter) C->D Crude Extract E 5. HPLC Analysis (C18 Column, Gradient Elution) D->E Filtered Sample F 6. Data Processing (Quantification) E->F Chromatogram

Caption: Experimental workflow for HPLC analysis of Ganoderma triterpenoids.

Diagram 2: Troubleshooting Flowchart for Poor Peak Shape

G Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No Sol_Tailing1 Increase mobile phase acidity (e.g., lower pH to 2.5-3.0) Tailing->Sol_Tailing1 Yes Sol_Fronting1 Reduce sample concentration (Dilute sample) Fronting->Sol_Fronting1 Yes Sol_Tailing2 Check for column contamination (Clean or replace column) Sol_Tailing1->Sol_Tailing2 Sol_Fronting2 Match sample solvent to initial mobile phase Sol_Fronting1->Sol_Fronting2

Caption: Troubleshooting logic for common peak shape issues in HPLC.

References

Ganolactone B degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ganolactone B. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound B and what are its key structural features?

This compound B is a lanostane-type triterpenoid (B12794562).[1] Its structure contains a lactone ring, which is a cyclic ester, and a complex triterpenoid backbone.[2][3][4][5] These features are important to consider when evaluating its stability, as both the lactone ring and the triterpenoid skeleton can be susceptible to degradation under certain conditions.

Q2: What are the primary suspected degradation pathways for this compound B?

Based on its chemical structure, the most likely degradation pathways for this compound B are:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by acidic or basic conditions, resulting in an open-ring hydroxy carboxylic acid.

  • Oxidation: The triterpenoid skeleton has several sites that could be prone to oxidation. This can be initiated by exposure to air (autoxidation), light, or oxidizing agents. Oxidation can lead to the formation of various degradation products with modified functional groups.[1][2]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.[3] This can involve both the lactone ring and the triterpenoid structure. For triterpenoids, photodegradation can lead to complex rearrangements and the formation of various photoproducts.[3]

Q3: How can I prevent the degradation of this compound B during storage and handling?

To minimize degradation, proper storage and handling procedures are crucial:

  • Storage Conditions: Store this compound B as a solid in a tightly sealed container at a low temperature (e.g., -20°C or -80°C), protected from light and moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

  • Solvent Choice: Use anhydrous, aprotic solvents if the experimental design allows. For aqueous solutions, use a buffer at a neutral pH and prepare it immediately before use. Avoid highly acidic or basic conditions unless they are a part of the experimental design.[6]

  • Inert Atmosphere: For long-term storage of solutions or sensitive experiments, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound B due to improper storage or handling.1. Review your storage conditions. Ensure the compound is stored as a dry powder at or below -20°C, protected from light and moisture.[6]2. Prepare fresh solutions for each experiment.[6]3. If using previously prepared frozen stocks, perform a quality control check (e.g., HPLC) to assess purity.
Inconsistent experimental results. Partial degradation of this compound B stock solution.1. Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.[6]2. Use a fresh aliquot for each experiment.3. Conduct a simple stability test under your experimental conditions to assess the compound's stability in your specific assay medium.
Appearance of new peaks in HPLC/LC-MS analysis. This compound B has degraded into one or more new products.1. The primary degradation product is likely the hydrolyzed, open-ring form. This can be confirmed by mass spectrometry.2. Immediately discontinue the use of the degraded stock and prepare a fresh solution from the solid material.[6]3. Perform forced degradation studies to intentionally generate and identify potential degradation products.

Potential Degradation Pathways

The following diagram illustrates the plausible degradation pathways of this compound B based on its chemical structure.

GanolactoneB_Degradation GanolactoneB This compound B (Lanostane-type triterpenoid lactone) HydrolysisProduct Open-ring Hydroxy Carboxylic Acid GanolactoneB->HydrolysisProduct Hydrolysis (Acid/Base catalysis, H₂O) OxidationProducts Oxidized Products (e.g., additional hydroxyl or keto groups) GanolactoneB->OxidationProducts Oxidation (O₂, Light, Oxidizing agents) PhotodegradationProducts Photodegradation Products (e.g., rearranged structures, photo-adducts) GanolactoneB->PhotodegradationProducts Photodegradation (UV/Vis Light)

Plausible degradation pathways of this compound B.

Experimental Protocols

To investigate the stability of this compound B and identify potential degradation products, forced degradation studies are recommended.[4][7][8][9][10] These studies involve exposing the compound to stress conditions to accelerate its degradation.

Forced Degradation Workflow

The following diagram outlines a general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare this compound B solution (e.g., in a suitable solvent like methanol (B129727) or acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or elevated temp.) Prepare_Solution->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare_Solution->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prepare_Solution->Oxidation Expose to Photolysis Photolytic Degradation (e.g., UV light, 254 nm) Prepare_Solution->Photolysis Expose to Thermal Thermal Degradation (e.g., 60°C) Prepare_Solution->Thermal Expose to HPLC HPLC/UPLC Analysis (with UV/PDA or MS detector) Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Photolysis->HPLC Analyze at time points Thermal->HPLC Analyze at time points Characterization Characterize Degradation Products (LC-MS/MS, NMR) HPLC->Characterization Identify new peaks

References

Validation & Comparative

A Comparative Guide to Galanolactone and Other 5HT3 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Galanolactone, a naturally occurring diterpenoid lactone found in ginger, with other established 5HT3 receptor antagonists.[1] The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

The 5-hydroxytryptamine-3 (5HT3) receptor is a ligand-gated ion channel pivotal in mediating nausea and vomiting.[2] Antagonism of this receptor is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[2] Galanolactone has been identified as a competitive antagonist of the 5HT3 receptor, contributing to the anti-emetic properties of ginger.[3][4] This document delves into the quantitative data, experimental methodologies, and signaling pathways related to Galanolactone and other key 5HT3 receptor antagonists, including Ondansetron, Granisetron, Palonosetron, and Dolasetron.

Quantitative Comparison of 5HT3 Receptor Antagonists

The following tables summarize the binding affinity and pharmacokinetic properties of Galanolactone and other selected 5HT3 receptor antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with this in mind.

Table 1: Binding Affinity of 5HT3 Receptor Antagonists

CompoundTest SystemAgonistParameterValueReference
Galanolactone Guinea pig ileum5-HTpIC504.93[4]
Guinea pig ileum2-methyl-5-HTpIC505.10[4]
ICS 205-930 Guinea pig ileum2-methyl-5-HTpIC507.49[4]
Ondansetron Guinea pig ileum5-HTpKB6.90 +/- 0.04[5]
Granisetron Guinea pig ileum5-HTpKB7.90 +/- 0.04[5]
Palonosetron Recombinant human 5-HT3A receptorsN/ApKi~9.0[6]
Dolasetron N/AN/AN/AData not readily available

pIC50: Negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency.[3] pKB: Negative logarithm of the dissociation constant of an antagonist. pKi: Negative logarithm of the inhibition constant.

Table 2: Pharmacokinetic Properties of Selected 5HT3 Receptor Antagonists

CompoundHalf-life (t½)Metabolism
Galanolactone Data not availableData not available
Ondansetron ~4 hoursExtensively hepatic
Granisetron ~4-6 hoursHepatic
Palonosetron ~40 hoursPrimarily renal excretion and hepatic metabolism
Dolasetron (active metabolite: hydrodolasetron) ~7 hoursConverted to active metabolite hydrodolasetron

Experimental Protocols

Guinea Pig Ileum Contractility Assay

This functional assay is a classic method to determine the potency of 5HT3 receptor antagonists by measuring their ability to inhibit agonist-induced smooth muscle contraction.[2]

Protocol Outline:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with 95% O2 and 5% CO2.[2]

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle tension.[2]

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a 5HT3 receptor agonist, such as 5-HT or the more selective 2-methyl-5-HT.[4] To isolate 5HT3 receptor-mediated effects, other serotonin (B10506) receptors can be blocked using appropriate antagonists (e.g., methysergide (B1194908) for 5-HT1 and 5-HT2 receptors).[4]

  • Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (e.g., Galanolactone) for a defined period.[2]

  • Shift in Concentration-Response Curve: The agonist concentration-response curve is re-determined in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.[3]

  • Data Analysis: The potency of the antagonist is determined by calculating the pIC50 or pA2 value.[3]

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[7]

Protocol Outline:

  • Membrane Preparation: Tissues or cells expressing 5HT3 receptors are homogenized and centrifuged to isolate cell membranes containing the receptors.[1]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5HT3 antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (e.g., Galanolactone).[1]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G 5HT3 Receptor Signaling Pathway and Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT3_Receptor 5HT3 Receptor (Ligand-gated ion channel) Serotonin->5HT3_Receptor Binds to Ion_Channel_Open Ion Channel Opens 5HT3_Receptor->Ion_Channel_Open Activates Cation_Influx Na+, K+, Ca2+ Influx Ion_Channel_Open->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal_Transmission Signal Transmission (Emesis) Depolarization->Signal_Transmission Galanolactone Galanolactone (Antagonist) Galanolactone->5HT3_Receptor Competitively Blocks

Caption: 5HT3 Receptor Signaling and Antagonism by Galanolactone.

G Experimental Workflow for 5HT3 Antagonist Evaluation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Functional_Assay Functional Assay (e.g., Ileum Contraction) (Determine pIC50) Tissue_Prep->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Animal Model of Emesis (e.g., Ferret) Binding_Assay->Animal_Model Functional_Assay->Animal_Model Drug_Admin Administer Antagonist and Emetogen Animal_Model->Drug_Admin Observation Observe and Quantify Emetic Episodes Drug_Admin->Observation End End Observation->End Start Start Start->Tissue_Prep Start->Binding_Assay

Caption: Workflow for Evaluating 5HT3 Receptor Antagonists.

Discussion and Future Directions

The available in vitro data indicates that Galanolactone is a 5HT3 receptor antagonist, though with a lower potency compared to synthetic antagonists like ICS 205-930.[4] A significant gap in the current literature is the lack of pharmacokinetic and in vivo efficacy data for isolated Galanolactone. While studies on ginger extracts containing Galanolactone have shown anti-emetic effects, further research is required to quantify the specific contribution and therapeutic potential of Galanolactone itself.

Future research should focus on:

  • Determining the pharmacokinetic profile of purified Galanolactone, including its absorption, distribution, metabolism, and excretion.

  • Conducting in vivo studies using animal models of emesis to evaluate the efficacy and potency of isolated Galanolactone.

  • Performing radioligand binding assays to determine the Ki of Galanolactone for the 5HT3 receptor, allowing for a more direct comparison with other antagonists.

References

Structural Activity Relationship of Ganolactone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganolactone, a group of lanostane-type triterpenoids primarily isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and neuroprotective effects. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity of this compound Derivatives

The anticancer potential of this compound and its derivatives has been a primary area of investigation. Modifications to the core this compound structure have been shown to significantly influence their cytotoxic activity against various cancer cell lines. A key example is the derivatization of Ganoderic Acid A (GAA), a closely related triterpenoid, at its carboxyl group to form a series of amide derivatives.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Ganoderic Acid A (GAA) and its synthesized amide derivatives against a panel of human cancer cell lines and a normal human kidney cell line. The data highlights the impact of different amide substitutions on anticancer potency and selectivity.[1][2][3]

CompoundR Group (Substitution at C-26)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)SJSA-1 (Osteosarcoma) IC50 (µM)HK2 (Normal Kidney) IC50 (µM)
GAA -OH> 50> 50> 50> 100
A1 -NH-(CH₂)₂CH₃20.528.230.1> 100
A2 -NH-(CH₂)₅CH₃18.3 25.6 22.4 > 100
A3 -NH-CH(CH₃)₂25.133.735.8> 100
A4 -NH-Cyclohexyl22.830.131.5> 100
A5 -NH-Benzyl28.435.940.2> 100

SAR Insights:

  • The parent compound, Ganoderic Acid A (GAA), exhibited weak cytotoxic activity against the tested cancer cell lines.

  • Conversion of the carboxylic acid at C-26 to various amides significantly enhanced the anticancer activity.

  • Among the synthesized amide derivatives, compound A2 , with a hexylamide substitution, demonstrated the most potent cytotoxic effects across all three cancer cell lines.[1][2][3]

  • The length and nature of the alkyl chain in the amide substituent appear to influence the activity, with the hexyl group in A2 showing optimal potency.

  • Importantly, the active amide derivatives, including A2, displayed low cytotoxicity towards the normal human kidney cell line HK2, suggesting a degree of selectivity for cancer cells.[1][2][3]

Mechanism of Action: p53-MDM2 Signaling Pathway

Further investigation into the mechanism of action of the potent derivative A2 revealed its ability to induce apoptosis in cancer cells. This process is mediated through the regulation of the p53 signaling pathway. Specifically, compound A2 is believed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1][2][3] This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes that promote cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_response Cellular Response stress Cellular Stress p53 p53 stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits & targets for degradation A2 This compound Derivative (A2) A2->MDM2 inhibits TrkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates Derivative This compound Derivative Derivative->TrkB activates PI3K PI3K TrkB->PI3K ERK ERK TrkB->ERK AKT AKT PI3K->AKT CREB CREB AKT->CREB activates ERK->CREB activates Gene_Expression Gene Expression for Neuronal Survival & Growth CREB->Gene_Expression MTT_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end Neurite_Outgrowth_Workflow start Start plate_cells Plate Neuro2a cells start->plate_cells differentiate Induce differentiation & treat with derivatives plate_cells->differentiate incubate Incubate 48-72h differentiate->incubate fix_stain Fix and stain for neurons and nuclei incubate->fix_stain image Acquire images fix_stain->image analyze Quantify neurite length and branching image->analyze end End analyze->end

References

Ganolactone B: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ganolactone B, a lanostane (B1242432) triterpenoid (B12794562) derived from Ganoderma lucidum. While direct quantitative in vitro and in vivo data for this compound B is limited in publicly available scientific literature, this document summarizes its known qualitative activities and draws comparisons with other bioactive lactones for which experimental data is available. This guide aims to serve as a valuable resource for researchers investigating novel therapeutic agents.

In Vitro Activity: this compound B and Alternatives

For comparative purposes, the following table summarizes the in vitro activities of other structurally related or functionally similar lactone compounds against various cancer cell lines.

CompoundTarget Cell LineAssayIC50 ValueReference
This compound B MDA-MB-453 (Breast Cancer)Not SpecifiedData not available[1]
This compound B Staphylococcus aureusNot SpecifiedData not available[1]
Gochnatiolide BT24 (Bladder Cancer)MTT AssayNot Specified in Abstract[2][3]
Siphonodictyal BHCT 116 (Colon Cancer)Cell Proliferation AssayMore potent than liphagal[4][5]
AlantolactoneU87, U251, U118 (Glioblastoma)MTT Assay16.33 - 29.16 µM (48h)[6][7]
Brucein DT24 (Bladder Cancer)MTT Assay7.65 ± 1.2 µg/mL[8]
Ag-SP-DNCT24 (Bladder Cancer)Cell Proliferation Assay12.24 µM[9]

In Vivo Activity: A Comparative Perspective

Preclinical in vivo animal studies are permissible for this compound B, indicating its potential for further investigation in living organisms.[1] However, specific efficacy data from such studies on this compound B have not been identified in the available literature. In contrast, in vivo studies for several alternative lactone compounds have demonstrated significant anti-tumor activity.

CompoundAnimal ModelTumor TypeDosage and AdministrationKey FindingsReference
This compound B Not SpecifiedNot SpecifiedData not availableData not available
Gochnatiolide BXenograft Mouse ModelBladder Cancer (T24 cells)Not Specified81% tumor growth inhibition compared to vehicle control.[2][3]
Siphonodictyal BXenograft Mouse ModelColon Cancer (HCT 116 cells)20 mg/kg, intraperitoneally every 3 daysSignificant reduction in tumor volume and weight compared to control.[5][10]
AlantolactoneXenograft Nude MiceGlioblastoma10 and 20 mg/kg, i.p.Significantly suppressed tumor growth.[6][7]

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound B are not yet fully elucidated. However, based on the known activities of other sesquiterpene lactones and triterpenoids, it is plausible that this compound B may exert its anticancer effects through the induction of apoptosis and the modulation of key inflammatory pathways such as NF-κB.

Apoptosis Signaling Pathway

Many natural lactones induce cancer cell death by triggering apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases.

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases This compound B (putative) This compound B (putative) This compound B (putative)->Mitochondrion induces stress Executioner Caspases (Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Putative mechanism of this compound B-induced apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common mechanism of action for many anti-cancer compounds. Natural compounds can interfere with this pathway at multiple points, preventing the translocation of NF-κB to the nucleus and the transcription of pro-survival genes.

NF-kB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Gene Transcription (Pro-survival, Pro-inflammatory) Gene Transcription (Pro-survival, Pro-inflammatory) This compound B (putative) This compound B (putative) This compound B (putative)->IKK Complex inhibits (hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound B.

Experimental Protocols

The following are generalized protocols for the key experimental assays cited in the comparative data tables. These protocols provide a foundational understanding of the methodologies used to assess the in vitro and in vivo efficacy of compounds like this compound B.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading

Caption: A simplified workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth compared to the vehicle control.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

Broth Microdilution Workflow Serial Dilution Serial Dilution Bacterial Inoculation Bacterial Inoculation Serial Dilution->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment

Caption: A simplified workflow for the broth microdilution assay.

Detailed Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

In Vivo Anti-Tumor Efficacy: Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.

Workflow:

Xenograft Model Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: A general workflow for a tumor xenograft study.

Detailed Steps:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-453) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Initiation: Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound B) and a vehicle control according to a specific dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor volume periodically using calipers. Monitor the body weight and general health of the mice.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound B presents as a promising natural compound with potential anti-cancer and antibacterial properties. However, a comprehensive understanding of its efficacy and mechanism of action is currently hindered by the lack of detailed, publicly available quantitative data. The comparative data presented for other lactones underscore the therapeutic potential of this class of compounds and provide a benchmark for future studies on this compound B. Further research is warranted to elucidate its specific IC50 and MIC values, evaluate its in vivo efficacy in relevant animal models, and delineate the precise signaling pathways it modulates. Such studies will be crucial in determining the translational potential of this compound B as a novel therapeutic agent.

References

Safety Operating Guide

Essential Safety Protocols for Handling Gluconolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Gluconolactone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Quantitative Data Summary

While specific occupational exposure limits for Gluconolactone are not widely established, the following physical and chemical properties are critical for safe handling and storage.

PropertyValueSource
Molecular FormulaC6H10O6[1]
Molecular Weight178.14 g/mol [1][2]
Physical StatePowder Solid[1]
AppearanceOff-white / White Crystalline[1][2]
Melting Point151 - 155 °C / 303.8 - 311 °F[1]
Decomposition Temperature160 °C[1]
Solubility in WaterSoluble[1]
pH~2.6 (1% aqueous solution)[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling Gluconolactone, the following PPE is recommended.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1] For prolonged use, gloves are recommended.

  • Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust formation is likely or ventilation is inadequate, a dust mask or a respirator with a dust filter should be used.[2]

Experimental Protocols: Handling and Disposal Procedures

Handling:

  • Ventilation : Ensure work is conducted in a well-ventilated area.[3]

  • Avoid Dust Formation : Minimize the generation of dust during handling.[1]

  • Personal Hygiene : Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2][3]

  • Avoid Contact : Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1][2]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The substance is sensitive to moisture and light.[1] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Disposal:

  • Waste Collection : Sweep up and shovel the solid material into suitable containers for disposal.[1] Avoid generating dust during cleanup.

  • Disposal Regulations : Disposal must be made according to official regulations.[4] Do not dispose of with household garbage or allow the product to reach the sewage system.[4]

Workflow for Safe Handling of Gluconolactone

G Workflow for Safe Handling of Gluconolactone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Handle in Well-Ventilated Area B->C D Minimize Dust Formation C->D E Clean Work Area D->E F Collect Waste in Labeled Container E->F G Dispose According to Institutional Guidelines F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.